2,4-Difluorobiphenyl
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,4-difluoro-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHAJKHGPDDEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191277 | |
| Record name | 2,4-Difluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37847-52-2 | |
| Record name | 2,4-Difluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37847-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037847522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Difluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Difluorobiphenyl CAS number and properties
An In-Depth Technical Guide to 2,4-Difluorobiphenyl for Advanced Research and Development
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, focusing on its synthesis, properties, applications, and handling. This document is designed to be a practical resource, blending established scientific principles with actionable, field-proven insights.
This compound is a fluorinated aromatic compound featuring a biphenyl core structure with two fluorine atoms substituted on one of the phenyl rings.[1] Its CAS Number is 37847-52-2.[2][3][4] This specific substitution pattern imparts unique electronic properties and steric configurations, making it a valuable intermediate in various advanced applications, from pharmaceuticals to materials science.[1][5] The strategic placement of fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules in drug discovery, a common strategy in medicinal chemistry.[1][6][7]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 37847-52-2 | [2][3] |
| Molecular Formula | C₁₂H₈F₂ | [3][8] |
| Molecular Weight | 190.19 g/mol | [3][8] |
| Appearance | White to off-white crystalline solid/powder | [1][3][8] |
| Melting Point | 61-65 °C | [3][8][9] |
| Boiling Point | ~243.7 °C (Predicted) | [8] |
| Solubility | Sparingly soluble in water; Soluble in acetonitrile (slightly), chloroform (slightly), and toluene. | [1][8] |
| Purity | Typically >97.0% (GC) | [3] |
Synthesis Methodologies: A Scientist's Perspective
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance. The Suzuki-Miyaura coupling is a particularly powerful and widely used method.[1][10] Alternative methods like the Gomberg-Bachmann reaction have also been reported.[9]
Featured Synthesis Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, especially for biaryl compounds.[10][11] The choice of a palladium catalyst, a suitable base, and solvent system is critical for reaction efficiency.
Causality in Experimental Design:
-
Catalyst: A palladium complex (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand) is used because it efficiently cycles through the catalytic steps of oxidative addition, transmetalation, and reductive elimination required for the coupling.[10][12]
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, or KF) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[12]
-
Solvent: A two-phase solvent system (e.g., Toluene/Water or Dioxane/Water) is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base, ensuring all reactants are available for the reaction.
Step-by-Step Protocol:
-
Reactor Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add phenylboronic acid (1.2 equivalents), 2,4-difluorobromobenzene (1.0 equivalent), and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%).
-
Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 equivalents) and a suitable organic solvent such as toluene. The solvent volume should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Applications in Drug Development and Materials Science
This compound is not just a laboratory curiosity; it is a key building block in several high-value applications.
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of various pharmaceutical compounds. A prominent example is its use in preparing Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). The difluorophenyl moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as enhancing metabolic stability or modulating lipophilicity to improve cell membrane permeability.[1][6]
-
Organic Electronics: The compound serves as a precursor for advanced materials used in Organic Light-Emitting Diodes (OLEDs).[5] It is used to create sophisticated iridium(III) complexes that function as efficient electroluminescent materials.[5][13] The fluorine substituents enhance the electronic properties and stability of these materials, leading to brighter and more durable displays.[5]
-
Liquid Crystals: Due to its rigid structure and the electronic properties conferred by the fluorine atoms, this compound is also employed in the development of liquid crystals.[1]
-
Battery Technology: It has been identified as a potential anti-overcharge additive for battery electrolytes, highlighting its utility in energy storage applications.[8]
Caption: Key application areas for this compound.
Safety, Handling, and Regulatory Information
Proper handling of this compound is essential to ensure laboratory safety and environmental protection. It is intended for professional research and industrial use only.[2][4]
GHS Hazard Information:
-
Pictogram: Warning
-
Hazard Statements:
-
Precautionary Statements:
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]
-
Ventilation: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[15][16]
-
Storage: Store in a cool, dry, well-ventilated place (recommended 2-8°C) in a tightly closed container.[8][16] Keep away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: This material and its container must be disposed of as hazardous waste.[8]
Transportation:
Analytical and Spectroscopic Data
Structural confirmation and purity assessment are typically performed using standard analytical techniques. While raw spectra are not provided here, characteristic data can be found in spectral databases.
-
NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used for structural elucidation. The ¹⁹F NMR spectrum is also highly informative. Spectral data is available on databases such as the Spectral Database for Organic Compounds (SDBS).[3][17]
-
Mass Spectrometry (MS): Provides information on the molecular weight (m/z = 190.19) and fragmentation patterns, confirming the molecular formula.
-
Infrared Spectroscopy (IR): Shows characteristic absorption bands for C-H and C-F bonds, as well as aromatic C=C stretching.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. labproinc.com [labproinc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. nbinno.com [nbinno.com]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. prepchem.com [prepchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. This compound | 37847-52-2 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. This compound(37847-52-2) 1H NMR [m.chemicalbook.com]
Synthesis of 2,4-Difluorobiphenyl via Gomberg-Bachmann reaction
An In-Depth Technical Guide to the Synthesis of 2,4-Difluorobiphenyl via an Optimized Gomberg-Bachmann Reaction
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Biphenyls in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] Within this context, fluorinated biphenyls have emerged as privileged structures. This compound, in particular, serves as a critical intermediate in the synthesis of advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs), and as a foundational building block for complex pharmaceuticals.[3][4] Its synthesis is therefore a matter of significant interest to researchers in both materials science and drug development.
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound using a modern, optimized iteration of the classic Gomberg-Bachmann reaction. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify critical process parameters, and provide a self-validating protocol designed for reproducibility and success.
The Gomberg-Bachmann Reaction: From Classic Challenge to Modern Utility
The Gomberg-Bachmann reaction, first reported in 1924, is an aryl-aryl coupling that proceeds via a diazonium salt intermediate.[5][6] The classical approach involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which then decomposes in the presence of a second aromatic compound (the solvent) and a base to form a biaryl product through an aryl radical intermediate.[7][8]
Historically, the reaction was plagued by low yields, often below 40%, due to a multitude of competing side reactions involving the highly reactive diazonium salt.[5][7] However, modern advancements, particularly the use of phase-transfer catalysis, have revitalized the reaction, transforming it into a more efficient and reliable synthetic tool.
Core Mechanism: A Radical Pathway
The reaction proceeds in two fundamental stages:
-
Diazotization: The primary aromatic amine (2,4-difluoroaniline) is converted into its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like HCl.[9] This step is critically temperature-dependent and must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Radical Coupling: Under basic conditions, the diazonium salt decomposes, losing dinitrogen gas (N₂) to form a highly reactive aryl radical. This radical then attacks the aromatic solvent (benzene), forming the new C-C bond and yielding the desired this compound product.
Caption: The two-stage mechanism of the Gomberg-Bachmann reaction.
An Optimized, Phase-Transfer Catalyzed Protocol
The following protocol represents a significant improvement over the classical method. By employing a two-phase system (aqueous base and organic solvent) with a phase-transfer catalyst (PTC), we enhance the interaction between the aqueous diazonium salt and the organic arene, leading to improved yields and minimized byproduct formation.[10]
Reagent and Equipment Overview
| Reagent | Molar Eq. | Purpose |
| 2,4-Difluoroaniline | 1.0 | Starting Material |
| Concentrated HCl | 3.0 | Acid for Diazotization |
| Sodium Nitrite (NaNO₂) | 1.1 | Nitrosating Agent |
| Benzene | 10-20 | Reagent & Solvent |
| Sodium Hydroxide (NaOH) | 4.0 | Base for Coupling |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | Phase-Transfer Catalyst |
| Diethyl Ether | - | Extraction Solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |
| Silica Gel | - | Chromatographic Stationary Phase |
| Hexane / Ethyl Acetate | - | Chromatographic Mobile Phase |
Essential Equipment: Three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice-salt bath.
Experimental Workflow: A Visual Guide
The entire process, from initial setup to final purification, can be visualized as a sequential workflow.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
Part A: Diazotization of 2,4-Difluoroaniline
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-difluoroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cooling: Place the flask in an ice-salt bath and cool the solution until the internal temperature is stable between 0-5 °C. This is a critical step; maintaining this low temperature is essential to prevent the degradation of the diazonium salt.[10]
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution to the dropping funnel.
-
Reaction: Slowly add the sodium nitrite solution dropwise to the vigorously stirred aniline solution. The rate of addition must be controlled to ensure the internal temperature does not rise above 5 °C.[10]
-
Stirring: After the addition is complete, continue to stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C to ensure the reaction goes to completion.[10] The solution should be kept cold for immediate use in the next step.
Part B: Gomberg-Bachmann Coupling
-
Setup: In a separate, larger flask, prepare a biphasic mixture containing benzene (10-20 eq), the phase-transfer catalyst tetrabutylammonium bromide (0.05 eq), and a solution of sodium hydroxide (4.0 eq) in water.[10]
-
Cooling: Cool this mixture in an ice bath to between 0-5 °C with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Part A to the vigorously stirred benzene/NaOH mixture. The temperature must be carefully maintained below 10 °C during this addition.[10]
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir vigorously for 12-24 hours.[10]
Part C: Work-up and Purification
-
Phase Separation: Transfer the reaction mixture to a separatory funnel and separate the organic (benzene) layer.
-
Extraction: Extract the aqueous layer three times with diethyl ether to recover any dissolved product.[10]
-
Washing: Combine all organic layers and wash sequentially with water and then with brine. This removes residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[10]
-
Purification: The crude material is purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective for isolating the pure this compound.[10]
Scientific Integrity: Causality and Troubleshooting
Why This Protocol Works: The Science Behind the Steps
-
Role of the Base (NaOH): The Gomberg-Bachmann reaction is performed under basic conditions to promote the decomposition of the diazonium salt into the required aryl radical.[10] An optimal pH range of 8-10 balances efficient radical generation against the formation of undesired diazotate anions at excessively high pH.[10]
-
The Phase-Transfer Catalyst (TBAB): The diazonium salt is soluble in the aqueous phase, while benzene is the organic phase. The TBAB facilitates the transfer of the diazonium ion into the organic phase, or at the interface, where it can react with benzene. This dramatically increases the reaction rate and efficiency compared to the classical heterogeneous mixture.
-
Strict Temperature Control: The diazonium salt is thermally unstable. Keeping the temperature at 0-5 °C during its formation and below 10 °C during the initial coupling phase is paramount to prevent premature decomposition and the formation of tarry byproducts.[10]
Troubleshooting Common Issues
-
Low Yield: This is often traced back to poor temperature control, leading to diazonium salt decomposition. Ensure your cooling bath is effective and addition rates are sufficiently slow. Another cause can be inefficient stirring, which is critical in a biphasic reaction.
-
Formation of Phenolic Byproducts: If the aryl radical reacts with water or hydroxide ions instead of benzene, 2,4-difluorophenol can form. Vigorous stirring and the use of a PTC help ensure the radical reacts preferentially in the organic phase.
-
Azo Compound Formation: Diazonium salts can couple with electron-rich aromatic compounds. While less of a concern with benzene, using activated arenes can lead to this side reaction.
Conclusion
The synthesis of this compound via the Gomberg-Bachmann reaction, once a low-yielding process, has been rendered highly effective through the application of phase-transfer catalysis. The protocol detailed herein is robust and reproducible, grounded in a clear understanding of the reaction mechanism and critical process parameters. By adhering to the principles of strict temperature control and efficient mixing, researchers and drug development professionals can reliably access this valuable fluorinated intermediate for applications ranging from advanced materials to the next generation of pharmaceuticals.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 37847-52-2 [chemicalbook.com]
- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 6. Gomberg-Bachmann_reaction [chemeurope.com]
- 7. mycollegevcampus.com [mycollegevcampus.com]
- 8. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 9. Diazotisation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Spectroscopic Analysis of 2,4-Difluorobiphenyl: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorobiphenyl (CAS No. 37847-52-2) is a fluorinated aromatic compound of significant interest in various fields of chemical research and development. Its structure, featuring a biphenyl core with fluorine atoms at the 2 and 4 positions of one ring, imparts unique physicochemical properties. These properties make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and components for Organic Light-Emitting Diodes (OLEDs). The strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.
Accurate and comprehensive characterization of this compound is paramount for its effective use. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for confirming its identity, purity, and structure. This guide provides a detailed overview of the expected spectroscopic data for this compound, framed from the perspective of a senior application scientist, to explain the rationale behind the spectral features and the methodologies for their acquisition.
Molecular Structure
The structural analysis of this compound begins with a clear understanding of its atomic arrangement and numbering, which is crucial for interpreting the spectroscopic data that follows.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments. The presence of fluorine significantly influences the spectra due to spin-spin coupling with both ¹H and ¹³C nuclei, offering a rich dataset for analysis.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is standard for its good solubilizing power for nonpolar compounds and its well-defined residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external or internal standard like trichlorofluoromethane (CFCl₃) may be used.
-
Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR , standard pulse sequences are used.
-
For ¹³C NMR , a proton-decoupled experiment (¹³C{¹H}) is standard to simplify the spectrum by removing ¹H-¹³C couplings.
-
For ¹⁹F NMR , a proton-decoupled experiment is also common to simplify the fluorine signals.
-
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 6.8 and 7.6 ppm. The protons on the difluorinated ring are significantly affected by coupling to the adjacent fluorine atoms, leading to complex multiplets. The protons on the unsubstituted phenyl ring appear as more standard aromatic multiplets.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~ 7.51 - 7.35 | m | 5H, Phenyl-H |
| ~ 7.30 | m | 1H, H-6 |
| ~ 6.95 | m | 1H, H-5 |
| ~ 6.89 | m | 1H, H-3 |
Note: The exact chemical shifts, multiplicities, and coupling constants (J values) require experimental data for precise assignment. The multiplicities (m) are complex due to multiple ¹H-¹H and ¹H-¹⁹F couplings.
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. A key feature for fluorinated compounds is the presence of large carbon-fluorine coupling constants (JCF), which are invaluable for assigning the carbons on the fluorinated ring. The coupling is observed through multiple bonds, with the one-bond coupling (¹JCF) being the largest (typically >200 Hz).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Estimated Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F Coupling) |
|---|---|---|
| C2 (C-F) | ~160 | dd |
| C4 (C-F) | ~162 | dd |
| C1 | ~124 | dd |
| C6 | ~131 | d |
| C3 | ~105 | d |
| C5 | ~112 | d |
| Phenyl C-1' | ~135 | s |
| Phenyl C-2'/6' | ~128 | s |
| Phenyl C-3'/5' | ~129 | s |
| Phenyl C-4' | ~128 | s |
Note: 'd' denotes a doublet and 'dd' a doublet of doublets arising from C-F coupling. The chemical shifts and coupling constants are estimations and require experimental verification.
¹⁹F NMR Spectroscopic Data
¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms.[1] Since the two fluorine atoms in this compound are in different chemical environments, two distinct signals are expected. These signals will likely appear as doublets due to coupling to each other and will be further split by couplings to nearby protons.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Estimated Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
|---|---|---|
| ~ -110 to -115 | m | F-2 |
| ~ -115 to -120 | m | F-4 |
Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. The aromatic fluorine chemical shifts are highly sensitive to their position on the ring.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key absorptions are from the aromatic rings and the carbon-fluorine bonds.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample using either the KBr pellet method or as a thin film. For the KBr method, a small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. For a thin film, the compound can be dissolved in a volatile solvent (like acetone), a drop placed on a salt plate (e.g., KBr or NaCl), and the solvent allowed to evaporate.
-
Acquisition: A background spectrum of the empty spectrometer (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1300 - 1100 | Strong | C-F Stretch |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |
Note: The C-F stretching region often contains multiple strong, sharp bands characteristic of fluoroaromatic compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this type of compound, causing the molecule to ionize and break into characteristic fragments.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV in EI), causing ionization to form a radical cation (M⁺•) and subsequent fragmentation.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Analysis of the Mass Spectrum
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z = 190, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the biphenyl ring system and the C-F bonds.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Identity | Notes |
|---|---|---|
| 190 | [C₁₂H₈F₂]⁺• | Molecular Ion (M⁺•) |
| 171 | [C₁₂H₈F]⁺ | Loss of a fluorine radical (•F) |
| 170 | [C₁₂H₇F]⁺ | Loss of HF |
| 95 | [C₆H₄F]⁺ | Fragment from cleavage of the biphenyl bond |
Note: The relative intensities of these peaks are dependent on the instrument conditions and the stability of the fragment ions.
Caption: Simplified fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy together offer an unambiguous determination of the molecular structure by mapping the proton, carbon, and fluorine environments and their interactions. IR spectroscopy serves as a rapid method to confirm the presence of key functional groups, namely the aromatic system and the carbon-fluorine bonds. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation, further corroborating its identity. The data and protocols presented in this guide serve as a foundational reference for scientists working with this important chemical intermediate.
References
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2,4-Difluorobiphenyl
Introduction: The Significance of Fluorinated Biphenyls in Modern Chemistry
Biphenyls and their derivatives are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms into the biphenyl core can dramatically alter the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding interactions with biological targets. 2,4-Difluorobiphenyl, in particular, is a key intermediate in the synthesis of various functional molecules, including advanced materials for organic light-emitting diodes (OLEDs).[1][2] A thorough understanding of its three-dimensional structure is paramount for designing novel compounds with tailored properties and for predicting their behavior in different environments.
This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of this compound. We will delve into the experimental determination of its solid-state conformation through X-ray crystallography of a closely related derivative, complemented by insights from computational modeling. This dual approach offers a robust understanding of the molecule's structural landscape, providing researchers, scientists, and drug development professionals with the foundational knowledge required for their work.
I. Experimental Determination of the Solid-State Structure: Insights from a Key Derivative
Methodology: Single-Crystal X-ray Crystallography
The determination of a molecule's crystal structure is a definitive method for elucidating its three-dimensional arrangement in the solid state.[5] The general workflow for such a study is outlined below.
A typical experimental protocol involves:
-
Synthesis and Purification: The compound of interest, in this case, a derivative of this compound, is synthesized and purified to a high degree to facilitate the growth of quality crystals.[6]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution of the compound.[5]
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[5]
Crystallographic Data for 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone
The crystallographic study of 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone revealed two crystallographically independent molecules in the asymmetric unit.[3][4] The key geometric parameters are summarized in the table below.
| Parameter | Molecule 1 | Molecule 2 |
| Dihedral Angle between Phenyl Rings | 46.9 (2)° | 47.6 (2)° |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
Data sourced from Guo et al. (2008).[3][4]
The most critical finding from this study is the dihedral angle between the two phenyl rings. This angle, which describes the twist between the two aromatic systems, is approximately 47-48°. This non-planar conformation is a direct consequence of the steric hindrance between the ortho-hydrogen and fluorine atoms on the adjacent rings.
II. Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is primarily defined by the torsional or dihedral angle between the two phenyl rings. This angle is a delicate balance between two opposing forces:
-
Steric Hindrance: The repulsive forces between the atoms at the ortho positions of the two rings (a hydrogen atom on one ring and a fluorine atom on the other) favor a twisted conformation.
-
π-Conjugation: The delocalization of π-electrons across the inter-ring bond is maximized in a planar conformation.
In the case of this compound, the steric hindrance dominates, leading to the observed non-planar structure. The fluorine atom at the 2-position, being larger than a hydrogen atom, significantly contributes to this steric clash.
III. Computational Chemistry as a Predictive Tool
In the absence of a direct crystal structure for this compound, computational methods such as Density Functional Theory (DFT) serve as a powerful tool for predicting its molecular geometry and other properties.[7][8] DFT calculations can provide a highly accurate model of the molecule's structure in the gas phase, which can then be compared with the experimental solid-state data from its derivatives.
A Representative Computational Protocol
-
Structure Building: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7] This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Property Calculation: Various molecular properties, such as the dihedral angle, bond lengths, and electrostatic potential, can be calculated from the optimized geometry.
Computational studies on similar fluorinated biphenyls have consistently shown that DFT methods can accurately predict the non-planar geometry and the magnitude of the inter-ring dihedral angle. These theoretical models, when benchmarked against experimental data from derivatives, provide a high degree of confidence in our understanding of the conformational preferences of this compound.
IV. Conclusion and Future Perspectives
This technical guide has provided a detailed examination of the crystal structure and molecular geometry of this compound. By leveraging experimental data from a closely related derivative and complementing it with the predictive power of computational chemistry, we have established that this compound adopts a non-planar conformation with a dihedral angle of approximately 47-48° between the two phenyl rings. This twisted geometry is a critical feature that influences its physical and chemical properties.
For researchers and scientists in drug development and materials science, this structural understanding is fundamental. It informs the design of new molecules with specific three-dimensional shapes, which is crucial for achieving desired biological activity or material properties. Future work in this area could involve the co-crystallization of this compound with other molecules to obtain its crystal structure directly and to study its intermolecular interactions in the solid state.
V. References
-
The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. (n.d.). Taylor & Francis. Retrieved January 1, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography. Retrieved January 1, 2026, from --INVALID-LINK--
-
Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved January 1, 2026, from --INVALID-LINK--
-
Guo, M.-P., Deng, J.-H., Zhang, Q.-C., Guo, H.-R., & Yuan, L. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1923. --INVALID-LINK--
-
1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
Muthu, S., et al. (2020). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, this compound and 4-Acetylbiphenyl. Polycyclic Aromatic Compounds, 1-22. --INVALID-LINK--
-
Lynch, D. E., & McClenaghan, I. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1810. --INVALID-LINK--
-
2,4'-Difluorobiphenyl 2285-28-1 wiki. (n.d.). LookChem. Retrieved January 1, 2026, from --INVALID-LINK--
-
Molecular structure, NMR and vibrational spectral analysis of 2,4‐difluorophenol by ab initio HF and density functional theory. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. (1998). Liquid Crystals, 24(4), 559-570. --INVALID-LINK--
-
The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of this compound in Organic Synthesis. Retrieved January 1, 2026, from --INVALID-LINK--
-
Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. (n.d.). Google Patents. Retrieved January 1, 2026, from --INVALID-LINK--
-
Standard X-ray Diffraction Powder Patterns. (1971). National Bureau of Standards Monograph 25, Section 9. --INVALID-LINK--
-
Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. (2022). Journal of Molecular Structure, 1258, 132667. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved January 1, 2026, from --INVALID-LINK--
-
Lab Pro Inc. (n.d.). This compound, 5G. Retrieved January 1, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4,4'-Difluorobiphenyl 97%. Retrieved January 1, 2026, from --INVALID-LINK--
-
How To Determine Dihedral Angle In Organic Chemistry?. (2024, February 18). YouTube. Retrieved January 1, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). 2',4'-Difluoro-[1,1'-biphenyl]-4-amine. Retrieved January 1, 2026, from --INVALID-LINK--
-
ChemBK. (n.d.). This compound. Retrieved January 1, 2026, from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 37847-52-2 [chemicalbook.com]
- 3. 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Thermodynamic properties and stability of 2,4-Difluorobiphenyl
An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2,4-Difluorobiphenyl
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic properties and molecular stability of this compound (C₁₂H₈F₂). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes fundamental principles with established experimental and computational methodologies. We delve into the determination of key thermodynamic parameters, such as the enthalpy of formation and sublimation, and explore the molecule's structural and electronic stability through computational chemistry. The guide emphasizes the causal relationships behind experimental design and data interpretation, offering field-proven insights into the characterization of fluorinated aromatic compounds.
Introduction to this compound
This compound is a halogenated organic compound belonging to the family of aromatic hydrocarbons.[1] At ambient conditions, it exists as a white to off-white crystalline solid characterized by low volatility.[1] The strategic placement of two fluorine atoms on the biphenyl scaffold imparts unique physicochemical properties, making it a valuable intermediate in various advanced applications.
The primary utility of this compound lies in its role as a building block in organic synthesis.[1] In the pharmaceutical industry, the incorporation of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Furthermore, its rigid structure and electron-deficient aromatic rings are leveraged in the development of liquid crystals, organic electronic materials, and light-excitable iridium(III) complexes for LEDs.[1][2][3]
A thorough understanding of the thermodynamic properties of this compound is paramount for its effective use. These properties govern its behavior during synthesis, purification, and formulation, and are critical for process optimization, safety assessment, and predicting its environmental fate. This guide provides an in-depth examination of these characteristics.
Physicochemical Properties
A summary of the core physicochemical properties of this compound provides a foundational dataset for laboratory and industrial applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈F₂ | [2][4] |
| Molar Mass | 190.19 g/mol | [2][4] |
| Appearance | White to Off-White Solid | [1][2][5] |
| Melting Point | 63 °C | [2][4][5][6] |
| Boiling Point | 243.7 ± 20.0 °C (Predicted) | [2][4][5] |
| Density | 1.165 ± 0.06 g/cm³ (Predicted) | [2][4][5] |
| Vapor Pressure | 17.5 mmHg at 25°C (Predicted) | [4] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | [2][4][5] |
Experimental Determination of Thermodynamic Properties
Standard Molar Enthalpy of Formation (ΔfH°)
The standard molar enthalpy of formation is a critical thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[7] It is a direct measure of a molecule's energetic stability. For organic compounds like this compound, this value is most reliably determined through combustion calorimetry .[8][9]
The objective of bomb calorimetry is to measure the heat released during the complete combustion of a substance in a constant-volume environment.[9] This heat, when corrected to standard conditions, allows for the calculation of the enthalpy of formation.
Step-by-Step Methodology:
-
Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of this compound is placed in a crucible within the constant-volume "bomb" vessel.
-
Fuse Wire Connection: A nickel or platinum fuse wire is connected to two electrodes, positioned to be in contact with the sample to ensure ignition.
-
Bomb Sealing and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being pressurized with an excess of pure oxygen (typically to ~30 atm) to guarantee complete combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a known, precise mass of water within a thermally insulated container (the calorimeter). A high-precision thermometer and a stirrer are placed in the water.
-
Thermal Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded over a period to establish a baseline.
-
Ignition: The sample is ignited by passing an electrical current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is meticulously recorded at short intervals as it rises due to the heat released by the combustion reaction, until a maximum temperature (T_final) is reached and the system begins to cool.
-
Data Analysis: The total heat released (q_total) is calculated from the observed temperature change (ΔT = T_final - T_initial) and the predetermined heat capacity of the calorimeter system (C_cal), which is found by combusting a standard substance like benzoic acid.[9]
-
Corrections and Calculation: Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen). The resulting value is the internal energy of combustion (ΔcU°), which is then converted to the standard enthalpy of combustion (ΔcH°) and subsequently used with known enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound | 37847-52-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. labproinc.com [labproinc.com]
- 7. Standard Molar Enthalpies of Formation for Some Substances | Alloprof [alloprof.qc.ca]
- 8. scienceready.com.au [scienceready.com.au]
- 9. biopchem.education [biopchem.education]
An In-Depth Technical Guide to the Solubility of 2,4-Difluorobiphenyl
Abstract
Physicochemical Profile of 2,4-Difluorobiphenyl
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a solid at room temperature, appearing as white to off-white crystals with a melting point of approximately 63°C.[1][2][3][4] Its molecular structure, consisting of two phenyl rings connected by a single bond, defines its core as nonpolar and aromatic.[5]
Key properties influencing its solubility include:
-
Molecular Formula: C₁₂H₈F₂[1]
-
LogP (Octanol-Water Partition Coefficient): A predicted LogP of 2.673 indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) ones.[1][2][3]
-
Polarity: The biphenyl core is inherently nonpolar. The two fluorine atoms on one of the phenyl rings introduce electronegativity, creating a slight dipole moment. However, the overall character of the molecule remains predominantly nonpolar and lipophilic.
The solid-state nature and relatively high melting point compared to its non-fluorinated analog, biphenyl (69.2°C), suggest that crystal lattice energy will be a significant factor to overcome during dissolution.[5]
Theoretical Framework and Solubility Predictions
The principle of "like dissolves like" is the primary predictor of solubility.[6] This rule states that substances with similar polarities are more likely to be soluble in one another.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): The nonpolar, aromatic core of this compound strongly resembles the structure of these solvents. Therefore, it is predicted to exhibit high solubility in this class. The parent compound, biphenyl, is known to be readily soluble in solvents like benzene, toluene, and hexane, reinforcing this prediction.[5][6]
-
Polar Aprotic Solvents (e.g., Acetonitrile, Chloroform, Tetrahydrofuran - THF): This class has a moderate polarity. While the fluorine atoms add some polar character to the molecule, the large nonpolar surface area will still dominate its interactions. Available data indicates that this compound is "slightly" or "moderately" soluble in acetonitrile and chloroform.[1][2][3] This suggests that while dissolution is possible, it will be less favorable than in truly nonpolar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to form strong hydrogen bonds. This compound lacks hydrogen bond donor sites and has only weak acceptor capabilities via the fluorine atoms. Consequently, it cannot effectively disrupt the strong solvent-solvent interactions of water or alcohols. Biphenyl is noted as being insoluble in water.[5] Therefore, this compound is predicted to have very low to negligible solubility in water and low solubility in alcohols like methanol and ethanol.
Based on this analysis, a predictive summary of solubility can be established.
Table 1: Predicted Solubility Trends for this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Benzene | High | "Like dissolves like"; strong van der Waals interactions between the aromatic core and the nonpolar solvent. |
| Polar Aprotic | Dichloromethane (DCM), THF, Chloroform | Moderate to Low | The molecule's slight polarity from C-F bonds allows for some interaction, but the nonpolar character dominates. |
| Polar Aprotic | Acetonitrile | Slight / Low | Supported by supplier data; moderate polarity of the solvent is not ideal for the predominantly nonpolar solute.[1][2][3] |
| Polar Protic | Methanol, Ethanol | Low | Solute cannot effectively disrupt the strong hydrogen bonding network of the solvent. |
| Polar Protic | Water | Very Low / Insoluble | Significant mismatch in polarity; inability to form hydrogen bonds leads to unfavorable energetics for dissolution. |
A Validated Experimental Protocol for Thermodynamic Solubility Determination
To move from prediction to quantification, a robust experimental protocol is essential. The "gold standard" for determining the true thermodynamic (or equilibrium) solubility of a compound is the Saturation Shake-Flask Method .[7][8][9] This method ensures that the solution has reached equilibrium with the excess solid, providing a reliable measurement.[7][10] The following protocol is a self-validating system designed for accuracy and reproducibility.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials (performing the experiment in triplicate is recommended for statistical validity).[7] An amount that is visibly in excess after equilibration is sufficient.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the suspensions for a set period, typically 24 to 48 hours, to ensure the system reaches thermodynamic equilibrium.[7][8] For poorly soluble compounds, longer times may be necessary.
-
Trustworthiness Check: To confirm equilibrium has been reached, a time-point study can be performed. Samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer significantly increases between time points.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed (sedimentation) for several hours to let the excess solid settle.[8][11]
-
Carefully withdraw a sample from the clear supernatant.
-
Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to avoid artificially inflated results.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][12]
-
The concentration of the saturated solution is determined by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.
Applications in Research and Development
A thorough understanding of the solubility of this compound is critical for its practical application:
-
Reaction Chemistry: Selecting an appropriate solvent in which the starting materials and reagents are sufficiently soluble is paramount for achieving optimal reaction kinetics and yield. For reactions involving this compound, nonpolar solvents like toluene would likely be an excellent choice.
-
Purification and Crystallization: Solubility data is the foundation of purification by crystallization. To effectively crystallize this compound, a solvent system must be identified where it is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. The moderate solubility in some polar aprotic solvents or mixed solvent systems (e.g., toluene/heptane) could be exploited for this purpose.
-
Pharmaceutical Formulation: As a key intermediate for APIs, its solubility characteristics can influence the purification and handling processes that ensure the final API meets stringent purity standards.
Diagram: Solvent Selection Logic
Caption: Decision tree for application-specific solvent selection.
Conclusion
While a comprehensive public database of quantitative solubility for this compound is sparse, a robust scientific framework allows for strong predictions of its behavior in common organic solvents. The molecule's predominantly nonpolar, aromatic character dictates high solubility in nonpolar solvents, moderate to low solubility in polar aprotic solvents, and poor solubility in polar protic solvents. For researchers requiring precise quantitative data for process optimization, reaction design, or formulation, the detailed shake-flask protocol provided herein offers a reliable and validated method for in-house determination. This guide serves as both a predictive tool and a practical manual for scientists and developers working with this important chemical intermediate.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 37847-52-2 [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. Biphenyl - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. evotec.com [evotec.com]
- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. improvedpharma.com [improvedpharma.com]
Health and safety information for handling 2,4-Difluorobiphenyl
An In-Depth Technical Guide to the Health and Safety of 2,4-Difluorobiphenyl
This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with this compound (CAS No. 37847-52-2). The protocols and recommendations herein are synthesized from authoritative safety data sheets and chemical databases to ensure a high standard of scientific integrity and occupational safety. The core principle of this guide is to explain the causality behind safety measures, empowering laboratory personnel to handle this compound with an informed and proactive approach to risk mitigation.
Compound Profile and Physicochemical Properties
This compound is a halogenated aromatic hydrocarbon that serves as a key intermediate and building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its utility in drug development often stems from the strategic incorporation of fluorine atoms to enhance metabolic stability and lipophilicity.[1] However, its chemical nature also necessitates stringent safety protocols.
At room temperature, it appears as a white to off-white crystalline solid.[1][2] Understanding its physical properties is the first step in assessing potential exposure routes and designing appropriate controls.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 37847-52-2 | [3][4][5] |
| Molecular Formula | C12H8F2 | [1][3][4] |
| Molecular Weight | 190.19 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 63 °C | [2][4] |
| Boiling Point | ~243.7 °C (Predicted) | [2][4] |
| Solubility | Sparingly soluble in water. Slightly soluble in acetonitrile and chloroform. | [1][2][4] |
| Storage Temperature | 2-8°C | [1][2] |
Hazard Identification and Toxicological Summary
This compound is classified as a hazardous substance. Exposure can lead to irritation of the skin, eyes, and respiratory system.[3][4] It is also recognized as being very toxic to aquatic life, with long-lasting effects, mandating careful handling to prevent environmental release.[3][4][7]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life | Warning | GHS09 |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | Warning | GHS09 |
Source: Data synthesized from multiple safety data sheets.[3][6]
The toxicological properties have not been fully investigated, which underscores the importance of treating the compound with a high degree of caution and minimizing all potential exposures.[8]
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective strategy for managing laboratory hazards follows a "Hierarchy of Controls." This systematic approach prioritizes the most effective and reliable control measures over less effective ones. Reliance on Personal Protective Equipment (PPE) is considered the last line of defense.
References
- 1. Page loading... [guidechem.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 37847-52-2 [chemicalbook.com]
- 6. 2,4-Difluoro-1,1'-biphenyl | C12H8F2 | CID 169974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Theoretical and Computational Investigations into the Electronic Structure of 2,4-Difluorobiphenyl
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to elucidate the electronic structure of 2,4-Difluorobiphenyl (2,4-DFBP). As a molecule of significant interest in medicinal chemistry and materials science, a deep understanding of its electronic properties is paramount for predicting its reactivity, intermolecular interactions, and potential applications.[1][2] We will detail the application of Density Functional Theory (DFT), outline a robust computational workflow from geometry optimization to the analysis of molecular orbitals, and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals. The causality behind methodological choices is emphasized to provide a framework for designing similar computational studies.
Introduction: The Significance of this compound
Biphenyl and its derivatives are foundational scaffolds in various scientific domains. The introduction of fluorine atoms onto the biphenyl core dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution.[1] Fluorinated biphenyls are being leveraged for applications in advanced materials such as organic light-emitting diodes (OLEDs) and high-performance polymers due to their enhanced thermal stability and unique dielectric properties.[3][4]
This compound, with its asymmetric substitution pattern, presents a particularly interesting case. The positions of the two highly electronegative fluorine atoms induce a significant dipole moment and create distinct regions of electron density, which govern its interactions with biological targets or other molecules in a material matrix. Computational chemistry provides a powerful, non-invasive toolkit to probe these properties at a quantum level, offering predictive insights that can accelerate research and development.[5][6]
Theoretical Foundations: Selecting the Right Tools
The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[5] Unlike more computationally expensive wavefunction-based methods, DFT offers an optimal balance of accuracy and efficiency, making it the workhorse for studying organic molecules.
Why DFT? And Why the B3LYP Functional?
The choice of computational method is the most critical decision in a study. For systems like 2,4-DFBP, the B3LYP hybrid functional is a prevalent and validated choice.[7][8]
-
Expertise: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional, meaning it incorporates a portion of exact Hartree-Fock exchange with exchange and correlation functionals. This mixing provides a robust description of electron correlation, which is crucial for accurately predicting molecular geometries, vibrational frequencies, and electronic properties of organic compounds.
-
Causality: While newer functionals exist, B3LYP has been extensively benchmarked and has a long track record of providing reliable results for a wide range of organic systems, making it a trustworthy choice for foundational studies.
The Role of the Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and appropriate choice for this analysis.[7][8][9]
-
6-311G : This is a triple-zeta valence basis set, meaning it uses three separate functions to describe each valence electron, affording the model significant flexibility.
-
++ : The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are spatially extended and are critical for accurately describing systems with lone pairs, anions, or weak intermolecular interactions, such as potential C-H···F bonds.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for orbital shapes to distort anisotropically, which is essential for describing the polarized C-F bonds and the overall electronic distribution in 2,4-DFBP.
A Validated Computational Workflow
A rigorous and reproducible workflow is essential for scientific integrity. The following protocol outlines the standard steps for analyzing the electronic structure of 2,4-DFBP.
Experimental Protocol: Step-by-Step Computational Analysis
-
Structure Input: The initial 3D structure of 2,4-DFBP is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: This is the most critical first step. An unoptimized structure does not represent a real-world state.
-
Objective: To find the lowest energy conformation of the molecule. For biphenyl systems, this involves optimizing the dihedral angle between the two phenyl rings.[10][11]
-
Method: DFT using the B3LYP functional and 6-311++G(d,p) basis set.
-
Implementation: The calculation is run until the forces on all atoms and the total energy converge below a predefined threshold.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Method: The same level of theory (B3LYP/6-311++G(d,p)) is used to calculate the vibrational frequencies.
-
Validation: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized. The calculated frequencies can also be compared with experimental FT-IR and Raman spectra for further validation.[7][10]
-
-
Electronic Property Calculation: Once a stable minimum is confirmed, a series of single-point energy calculations are performed to derive the key electronic properties.
-
Frontier Molecular Orbitals (HOMO-LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Natural Bond Orbital (NBO) Analysis
-
The logical flow of this process can be visualized as follows:
Results and Interpretation: Decoding the Electronic Structure
Executing the above workflow yields a wealth of quantitative data. Here, we synthesize typical findings and explain their chemical significance.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[7][8]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[9]
| Property | Typical Calculated Value (eV) | Chemical Implication |
| HOMO Energy | ~ -7.0 to -6.5 | Energy required to remove an electron. |
| LUMO Energy | ~ -0.5 to 0.0 | Energy released when an electron is added. |
| Energy Gap (ΔE) | ~ 6.0 to 6.5 | Indicates high kinetic stability and low reactivity. |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, providing an intuitive guide to a molecule's reactive sites. It visualizes the regions from which a positive point charge (an electrophile) is either attracted or repelled.
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, primarily around the electronegative fluorine atoms. These are the most likely sites for electrophilic attack or for forming interactions with electron-deficient centers (e.g., metal ions, hydrogen bond donors).
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, typically located over the hydrogen atoms of the phenyl rings. These are sites for nucleophilic attack.
The relationship between these calculated properties and the molecule's overall behavior can be summarized in the following diagram:
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[7][8] It calculates the charges on individual atoms and describes delocalization effects (hyperconjugation). For 2,4-DFBP, NBO analysis typically reveals:
-
High Negative Charge: Concentrated on the fluorine atoms due to their high electronegativity.
-
Charge Delocalization: Significant π-electron delocalization across the biphenyl system, which is fundamental to its electronic properties.
-
Intramolecular Interactions: NBO can identify weak hyperconjugative interactions, such as those between the lone pairs on the fluorine atoms and the antibonding orbitals of the phenyl ring, which contribute to the molecule's overall stability. While strong hydrogen bonds are absent, weak C-H···F interactions can also be investigated, though their energetic contribution is often minimal.[12]
Conclusion and Outlook
The computational study of this compound using DFT provides a detailed and predictive understanding of its electronic structure. By employing a robust workflow centered on the B3LYP functional and a triple-zeta basis set like 6-311++G(d,p), researchers can reliably calculate key descriptors such as the HOMO-LUMO gap, MEP, and NBO charges. These descriptors are not merely theoretical constructs; they provide direct insights into the molecule's kinetic stability, reactive sites, and the nature of its intermolecular interactions. This knowledge is invaluable for the rational design of new pharmaceuticals, where precise interactions are key, and for the engineering of advanced materials, where electronic properties dictate function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Degradation Pathways of 2,4-Difluorobiphenyl
Introduction
2,4-Difluorobiphenyl is a fluorinated aromatic compound that serves as a versatile intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its strategic importance in organic synthesis, particularly in the development of electroluminescent materials for OLEDs, underscores the need for a thorough understanding of its environmental fate and potential degradation pathways.[1] The presence of strong carbon-fluorine bonds in its structure suggests a degree of recalcitrance, making it crucial for researchers, scientists, and drug development professionals to comprehend the mechanisms by which this compound may be transformed or mineralized in various environmental and laboratory settings.
This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, focusing on microbial, photochemical, and chemical degradation mechanisms. By synthesizing current scientific knowledge and providing detailed experimental protocols, this document aims to equip researchers with the necessary tools to investigate the environmental fate of this and other fluorinated biphenyls.
Microbial Degradation: A Focus on the Biphenyl Catabolic Pathway
The microbial degradation of biphenyl and its halogenated derivatives, particularly polychlorinated biphenyls (PCBs), has been extensively studied.[2] The primary mechanism involves a set of enzymes encoded by the bph gene cluster, which facilitates the aerobic degradation of the biphenyl structure.[3] Given the structural similarity, it is highly probable that this compound is also susceptible to degradation by microorganisms harboring this pathway, such as Pseudomonas pseudoalcaligenes KF707, which has been shown to utilize fluorinated biphenyls as a carbon and energy source.[4][5]
The degradation is initiated by a multi-component enzyme system, with the initial and often rate-limiting step being the dihydroxylation of one of the aromatic rings by biphenyl dioxygenase (BphA).[3] The subsequent steps involve dehydrogenation, meta-cleavage of the dihydroxylated ring, and hydrolysis to yield a benzoate derivative and a five-carbon aliphatic acid.[3]
Proposed Microbial Degradation Pathway of this compound
The degradation of this compound can proceed through two primary initial attack scenarios by biphenyl dioxygenase (BphA):
-
Attack on the Unsubstituted Ring: This is generally the preferred route for halogenated biphenyls, as the dioxygenase often targets the less substituted ring.[6]
-
Attack on the Difluorinated Ring: While less likely, this pathway cannot be entirely ruled out and would lead to different intermediates.
The following diagram illustrates the proposed microbial degradation pathway, with the initial attack on the unsubstituted ring being the more probable route.
Caption: Proposed microbial degradation pathway of this compound.
The degradation of the resulting 2,4-difluorobenzoic acid is a critical step for complete mineralization. Some microorganisms that degrade biphenyl may not efficiently metabolize halogenated benzoates, leading to their accumulation.[4]
Key Enzymes and Their Substrate Specificity
The substrate specificity of the biphenyl dioxygenase (BphA) is a key determinant in the degradation of halogenated biphenyls. The large subunit of BphA is primarily responsible for substrate recognition.[7] While some dioxygenases have a broad substrate range, the position and number of halogen substituents can significantly affect the rate and regioselectivity of the initial oxidation.[3] Research on chlorinated biphenyls has shown that dioxygenases from different bacterial strains exhibit varied specificities.[8] It is anticipated that similar variations exist for the degradation of fluorinated biphenyls.
Photochemical Degradation
Photochemical degradation is a significant abiotic pathway for the transformation of aromatic compounds in the environment, driven by the absorption of ultraviolet (UV) radiation from sunlight. For fluorinated aromatic compounds, photolysis can lead to either the cleavage of the carbon-fluorine bond (defluorination) or the formation of various photoproducts.[6] The rate and products of photodegradation are influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical matrix.[4]
Potential Photodegradation Pathways of this compound
The photochemical degradation of this compound is expected to proceed through several mechanisms:
-
Reductive Defluorination: The C-F bond can be cleaved, leading to the formation of monofluorobiphenyl and biphenyl, with the release of fluoride ions.
-
Hydroxylation: Reaction with photochemically generated hydroxyl radicals can lead to the formation of hydroxylated difluorobiphenyl isomers.
-
Ring Cleavage and Polymerization: More extensive photo-oxidation can result in the cleavage of the aromatic rings and the formation of more complex polymeric structures.
The following diagram illustrates the potential photochemical degradation pathways.
Caption: Potential photochemical degradation pathways of this compound.
Chemical Degradation: Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. These processes rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), is a commonly used AOP for the degradation of recalcitrant organic compounds.[9]
Degradation of this compound by Fenton's Reagent
The reaction of Fenton's reagent with this compound is expected to proceed via electrophilic attack of hydroxyl radicals on the aromatic rings. This can lead to a cascade of reactions including:
-
Hydroxylation: The addition of hydroxyl groups to the biphenyl rings.
-
Ring Cleavage: The opening of the aromatic rings to form aliphatic carboxylic acids.
-
Mineralization: Complete degradation to carbon dioxide, water, and fluoride ions.
The efficiency of degradation is dependent on factors such as pH, the concentration of Fenton's reagent, and the reaction temperature.[5]
The following diagram outlines the general mechanism of degradation by Fenton's reagent.
Caption: Chemical degradation of this compound by Fenton's Reagent.
Experimental Protocols
Protocol 1: Microbial Degradation Assay
This protocol outlines a method for assessing the microbial degradation of this compound using a bacterial culture.
1. Materials:
- Bacterial strain capable of biphenyl degradation (e.g., Pseudomonas pseudoalcaligenes KF707).
- Minimal salts medium (MSM).
- This compound solution in a suitable solvent (e.g., acetone).
- Sterile culture flasks.
- Incubator shaker.
- Analytical equipment (HPLC, GC-MS).
2. Procedure:
- Prepare a sterile minimal salts medium.
- Inoculate the medium with a pre-culture of the biphenyl-degrading bacteria.
- Add this compound to the desired final concentration (e.g., 50-100 mg/L). A solvent control (with only the solvent added) and an uninoculated control (with this compound but no bacteria) should also be prepared.
- Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm).
- Collect samples at regular time intervals (e.g., 0, 24, 48, 72, 96 hours).
- Extract the samples with a suitable organic solvent (e.g., ethyl acetate).
- Analyze the extracts by HPLC or GC-MS to determine the concentration of this compound and to identify any degradation products.
Protocol 2: Photochemical Degradation Study
This protocol describes a method for investigating the photochemical degradation of this compound.
1. Materials:
- This compound solution in a suitable solvent (e.g., acetonitrile/water).
- Quartz reaction vessels.
- UV lamp with a specific wavelength output (e.g., 254 nm or a solar simulator).
- Analytical equipment (HPLC, GC-MS, Ion Chromatography).
2. Procedure:
- Prepare a solution of this compound in the chosen solvent system in quartz vessels.
- Prepare a dark control by wrapping a vessel in aluminum foil.
- Irradiate the samples with the UV lamp for a set period.
- Collect samples at different time points.
- Analyze the samples by HPLC or GC-MS to quantify the parent compound and identify photoproducts.
- Analyze the aqueous phase by ion chromatography to measure the release of fluoride ions.
Protocol 3: Chemical Degradation with Fenton's Reagent
This protocol provides a method for studying the chemical degradation of this compound using Fenton's reagent.
1. Materials:
- This compound aqueous solution.
- Ferrous sulfate (FeSO₄) solution.
- Hydrogen peroxide (H₂O₂) solution.
- Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.
- Reaction vessel with a magnetic stirrer.
- Analytical equipment (HPLC, GC-MS, TOC analyzer).
2. Procedure:
- Prepare an aqueous solution of this compound in the reaction vessel.
- Adjust the pH to the optimal range for the Fenton reaction (typically pH 3-4) using sulfuric acid.
- Add the ferrous sulfate solution to the desired concentration.
- Initiate the reaction by adding the hydrogen peroxide solution.
- Take samples at various time points and quench the reaction immediately (e.g., by adding a strong base to raise the pH).
- Extract the samples and analyze by HPLC or GC-MS for the parent compound and degradation products.
- Measure the Total Organic Carbon (TOC) to assess the extent of mineralization.
Analytical Methodologies
The analysis of this compound and its degradation products requires sensitive and specific analytical techniques.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantification of this compound and its polar metabolites. A reverse-phase C18 column with a UV detector is commonly used.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile degradation products. Derivatization may be necessary for polar metabolites.[11] |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | A powerful tool for the identification and quantification of fluorinated metabolites without the need for authentic standards, due to the high sensitivity and natural abundance of the ¹⁹F isotope.[4] |
| Ion Chromatography | Measurement of inorganic fluoride ions released during defluorination processes. |
| Total Organic Carbon (TOC) Analyzer | Assessment of the overall mineralization of the parent compound. |
Toxicological Considerations
The toxicity of this compound and its degradation products is an important consideration. While specific toxicological data for this compound is limited, studies on other fluorinated biphenyls suggest potential for adverse health effects. For example, a monofluorinated-biphenyl HMG-CoA reductase inhibitor was found to cause lesions in the optic nerve and other tissues in beagle dogs.[12] The degradation of fluorinated compounds can also lead to the formation of toxic fluoride ions or other persistent fluorinated byproducts.[13] Therefore, a thorough toxicological assessment of the parent compound and its degradation intermediates is essential.
Conclusion
The potential degradation of this compound is a multifaceted process involving microbial, photochemical, and chemical pathways. The microbial degradation is likely to proceed via the well-established biphenyl catabolic pathway, with the initial attack preferentially occurring on the unsubstituted ring. Photochemical and chemical degradation processes offer alternative routes for the transformation and potential mineralization of this compound.
The successful investigation of these degradation pathways relies on the application of robust experimental protocols and sensitive analytical techniques. This technical guide provides a foundational framework for researchers to explore the environmental fate of this compound and other fluorinated aromatic compounds, contributing to a more comprehensive understanding of their life cycle and potential environmental impact.
References
- 1. fishersci.com [fishersci.com]
- 2. Literature Review & Metabolite In Silico Prediction | bibra [bibra-information.co.uk]
- 3. Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707 [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Alteration of Regiospecificity in Biphenyl Dioxygenase by Active-Site Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 2,4-Difluorobiphenyl in Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Importance of Fluorinated Biphenyls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly crucial for the synthesis of substituted biphenyls.[1] These biphenyl scaffolds are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials that power modern technology.[2][3]
The strategic incorporation of fluorine atoms into these biphenyl structures can profoundly enhance their physicochemical properties.[4] Fluorinated biphenyls are sought after for their increased metabolic stability, lipophilicity, and unique electronic characteristics, making them invaluable in drug discovery and materials science, including the development of liquid crystals and organic light-emitting diodes (OLEDs).[3][5] This guide provides an in-depth exploration of the use of 2,4-difluorobiphenyl precursors, specifically focusing on the coupling of a 2,4-difluorinated aryl halide, in Suzuki-Miyaura reactions. We will delve into the mechanistic nuances, critical experimental parameters, and provide detailed protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (e.g., 1-bromo-2,4-difluorobenzene).[6][8] The presence of electron-withdrawing fluorine atoms on the aryl ring can facilitate this step, as it makes the carbon atom more electrophilic.[9] This forms a square-planar Pd(II) complex.
-
Transmetalation: In this step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex.[1] This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium center.[10]
-
Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling to form the new C-C bond of the biphenyl product.[7][8] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Application Notes: Rationale Behind Experimental Choices
Optimizing the Suzuki-Miyaura coupling of fluorinated substrates requires careful consideration of each reaction component. The electron-deficient nature of fluoroarenes presents unique challenges and opportunities that dictate the choice of catalyst, base, and solvent.
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount. For electron-poor aryl halides like 1-bromo-2,4-difluorobenzene, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and subsequent reductive elimination steps. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and P(t-Bu)₃ (Tri-tert-butylphosphine) have proven effective.[10][11] The palladium source is typically a stable precatalyst like Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).[10]
-
Organoboron Reagent: While arylboronic acids are common, they can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially under prolonged heating or harsh basic conditions.[12] Using a slight excess (1.1–1.5 equivalents) of the boronic acid can help drive the reaction to completion. Alternatively, more stable boronate esters (e.g., pinacol esters) can be employed.
-
Base: The base plays a critical role in activating the boronic acid to form a boronate complex, which is essential for the transmetalation step.[10] The choice of base can influence reaction rates and yields. Common choices include inorganic carbonates like K₂CO₃ and Cs₂CO₃, or phosphates like K₃PO₄.[13] Cesium carbonate is often used in more challenging couplings due to its higher solubility and basicity.
-
Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is frequently used.[13] Common organic solvents include DMF (Dimethylformamide), THF (Tetrahydrofuran), dioxane, and toluene. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. A typical ratio might be 9:1 organic solvent to water.[14]
-
Temperature and Reaction Time: The reaction temperature is a critical parameter that is often optimized for specific substrates. While some Suzuki couplings can proceed at room temperature, couplings involving less reactive partners or sterically hindered substrates often require heating, with temperatures ranging from 70°C to 110°C being common.[13] Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, which can range from a few hours to 48 hours.[13]
-
Troubleshooting Common Issues:
-
Low Yield: May be caused by an inefficient catalyst system, catalyst deactivation, or incomplete reaction. Consider screening different ligands or increasing the catalyst loading. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
-
Homocoupling: The formation of a biaryl product from two boronic acid molecules (e.g., Ar²-Ar²) can occur, particularly at higher temperatures. Using a more active catalyst system or lower temperatures may mitigate this side reaction.[11]
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using milder bases, shorter reaction times, or switching to a more stable boronate ester.[12]
-
Experimental Protocols
The following protocols provide a generalized framework. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of a this compound derivative from 1-bromo-2,4-difluorobenzene and a generic arylboronic acid.
Table 1: Reagents and Materials
| Reagent | Molar Eq. | Example Mass/Volume |
| 1-Bromo-2,4-difluorobenzene | 1.0 | 193 mg (1.0 mmol) |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 4.5 mg (0.02 mmol) |
| XPhos | 0.04 | 19.1 mg (0.04 mmol) |
| Potassium Carbonate (K₂CO₃) | 2.5 | 345 mg (2.5 mmol) |
| Dioxane | - | 9 mL |
| Water (degassed) | - | 1 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried reaction vessel (e.g., a pressure flask) equipped with a magnetic stir bar, add 1-bromo-2,4-difluorobenzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Under an inert atmosphere (Argon), add the dioxane (9 mL) and degassed water (1 mL).
-
Degassing: Sparge the resulting suspension with a stream of argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: While maintaining the inert atmosphere, add the palladium(II) acetate (0.02 eq) and XPhos ligand (0.04 eq).
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100°C. Allow the reaction to stir vigorously overnight (16-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure difluorobiphenyl product.
Protocol 2: Representative Reaction Conditions
The optimal conditions can vary based on the electronic and steric properties of the coupling partners. The following table provides a summary of typical starting points for optimization.
Table 2: Summary of Typical Reaction Conditions
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Notes |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90-100 | Standard, robust conditions often suffice. |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 80-90 | Electron-rich boronic acids are generally reactive. |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | Electron-poor partners may require a stronger base and more active ligand. |
| 2-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | THF/H₂O | 100 | Sterically hindered substrates often benefit from Buchwald ligands and stronger bases. |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for synthesizing this compound derivatives, which are of high value in medicinal chemistry and materials science. Success in these couplings, particularly with electron-deficient fluoroarenes, relies on a rational selection of an appropriate palladium catalyst system, base, and solvent. By understanding the underlying mechanism and the rationale for experimental choices, researchers can effectively troubleshoot and optimize these reactions to access a wide range of functionalized fluorinated biaryl compounds. The protocols and notes provided herein serve as a comprehensive guide to facilitate these synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Synthetic Versatility of 2,4-Difluorobiphenyl
Introduction: Unveiling the Potential of a Fluorinated Core
In the landscape of modern organic synthesis, 2,4-Difluorobiphenyl (CAS: 37847-52-2) emerges as a pivotal intermediate, valued for its unique structural and electronic properties.[1] The strategic placement of two fluorine atoms on one of the phenyl rings imparts a distinct reactivity profile, making it a versatile building block for complex molecular architectures. This guide delves into the primary applications of this compound, offering detailed protocols and mechanistic insights for researchers in the pharmaceutical, agrochemical, and materials science sectors. Its utility spans from the creation of life-saving antifungal medications to the development of advanced liquid crystals and organic light-emitting diodes (OLEDs).[1] The presence of the C-F bonds often enhances metabolic stability, binding affinity, and electronic performance in the final products, underscoring the importance of this fluorinated scaffold.[2][3][4]
Application I: Cornerstone in Pharmaceutical Synthesis - The Case of Voriconazole
The 2,4-difluorophenyl moiety is a critical pharmacophore in several active pharmaceutical ingredients (APIs). Its most prominent application is in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent used to treat serious fungal infections.[5] The synthesis of Voriconazole relies on building a complex structure around the 2,4-difluorophenyl core, typically starting from an intermediate like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[5][6][7]
The causality behind using the 2,4-difluorophenyl group lies in its contribution to the drug's efficacy and metabolic profile. The fluorine atoms enhance the compound's binding affinity to the target enzyme, lanosterol 14α-demethylase, while also increasing its resistance to metabolic degradation, thereby improving its pharmacokinetic properties.
Synthetic Workflow: Voriconazole Synthesis
The synthesis of Voriconazole from its key intermediate involves a critical diastereoselective addition step. A common approach is a Reformatsky-type reaction, where a zinc-mediated coupling introduces the pyrimidinyl side chain.[7] This is followed by dehalogenation and chiral resolution to isolate the desired (2R,3S)-enantiomer.
Caption: Synthetic pathway for Voriconazole from a 2,4-difluorophenyl precursor.
Protocol 1: Synthesis of (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-diflurophenyl)-1-(1H-1,2,4-triazole-1-yl)butan-2-ol
This protocol describes a key condensation step adapted from patented synthesis routes.[6][7] It is a self-validating system where successful formation of the product can be confirmed by chromatographic and spectroscopic methods (TLC, LC-MS, NMR) against a reference standard.
Materials & Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 86404-63-9 | 237.19 | 40.0 g | 0.169 |
| 4-(1-bromo-ethyl)-6-chloro-5-fluoropyrimidine | (Varies) | ~255.46 | 86.3 g | ~0.338 |
| Zinc Powder (activated) | 7440-66-6 | 65.38 | 60.0 g | 0.918 |
| Lead Powder | 7439-92-1 | 207.2 | 3.0 g | 0.014 |
| Iodine | 7553-56-2 | 253.81 | 45.0 g | 0.177 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 800 mL | - |
Step-by-Step Procedure
-
Reactor Setup: Equip a dry 2 L multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagent Preparation: To the flask, add activated zinc powder (60 g) and lead powder (3.0 g) suspended in 360 mL of anhydrous THF.
-
Initiation: Prepare a solution of iodine (45.0 g) in 120 mL of THF and add it slowly to the zinc/lead suspension over 10 minutes. Stir until the iodine color disappears.
-
Cooling: Cool the reaction mixture to 5 °C using an ice-salt bath.
-
Substrate Addition: Prepare a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (40 g) and 4-(1-bromo-ethyl)-6-chloro-5-fluoropyrimidine (82.2 g) in 320 mL of THF. Add this solution dropwise to the cooled reaction mixture over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to 25 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching & Work-up: Upon completion, cool the mixture back to 10 °C and quench by slowly adding 500 mL of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.
Application II: Engineering Advanced Materials
The rigid biphenyl core and the unique electronic properties conferred by fluorine atoms make this compound and its derivatives valuable precursors for advanced materials.[1]
A. Liquid Crystal Synthesis
Fluorinated biphenyls are critical components in modern liquid crystal displays (LCDs).[2] The fluorine atoms help to fine-tune crucial properties:
-
Dielectric Anisotropy: The strong electronegativity of fluorine creates dipole moments that are essential for controlling the alignment of liquid crystal molecules in an electric field.[2]
-
Stability: The high strength of the C-F bond enhances the thermal and chemical stability of the final material, increasing the longevity of display devices.[2]
-
Viscosity: Fluorination can lead to lower intermolecular interactions, resulting in faster switching times for the display.[2]
A common strategy to synthesize complex liquid crystal molecules is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which efficiently forms C-C bonds.[8][9]
Protocol 2: Suzuki-Miyaura Coupling for a Fluorinated Biphenyl Derivative
This protocol outlines a general procedure for coupling a functionalized difluorobiphenyl with a boronic acid, a cornerstone reaction in liquid crystal synthesis.[2][10]
Materials & Reagents
| Reagent | CAS Number | Purpose | Amount (Example) |
| 4-Bromo-2,4'-difluorobiphenyl | (Varies) | Aryl Halide | 1.0 mmol |
| 4-Pentylphenylboronic acid | 71283-93-9 | Boronic Acid Partner | 1.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Palladium Catalyst | 0.03 mmol |
| Sodium Carbonate (2 M aqueous solution) | 497-19-8 | Base | 2.0 mL |
| Toluene | 108-88-3 | Solvent | 5.0 mL |
| Ethanol | 64-17-5 | Co-solvent | 1.0 mL |
Step-by-Step Procedure
-
Reactor Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-bromo-2,4'-difluorobiphenyl (1.0 mmol), 4-pentylphenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Solvent Addition: Add toluene (5.0 mL), ethanol (1.0 mL), and the 2 M aqueous sodium carbonate solution (2.0 mL).
-
Degassing: De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction by TLC until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Add 20 mL of water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired liquid crystal molecule.
B. Organic Light-Emitting Diodes (OLEDs)
This compound also serves as a foundational component in the synthesis of electroluminescent materials for OLEDs. It is a precursor for creating sophisticated iridium(III) complexes that function as highly efficient phosphorescent emitters. The fluorine substituents enhance the electronic properties and photophysical stability of these complexes, leading to brighter, more durable, and more energy-efficient displays.[1]
Application III: Key Chemical Transformations
The synthetic utility of this compound is rooted in its reactivity in several fundamental organic reactions that allow for precise functionalization.
A. Friedel-Crafts Acylation
This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto the biphenyl core. The reaction typically proceeds at the 4'-position (para to the phenyl-phenyl bond on the unsubstituted ring) due to steric hindrance and electronic activation. This is often a key first step in building more complex intermediates.[11]
Caption: General workflow for Friedel-Crafts acylation of this compound.
B. Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for regioselective functionalization.[12][13] A directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, directing deprotonation exclusively to the adjacent ortho position.[12][14] While the fluorine atoms themselves are weak directors, introducing a stronger DMG (e.g., amide, O-carbamate) onto the this compound scaffold allows for precise C-H activation and subsequent reaction with various electrophiles. This strategy provides access to polysubstituted derivatives that are difficult to obtain through classical electrophilic substitution.
Conclusion
This compound is far more than a simple fluorinated aromatic compound; it is an enabling intermediate for technological and medical advancement. Its strategic application in organic synthesis has led to the development of critical pharmaceuticals like Voriconazole and high-performance materials for displays. The predictable reactivity of its core, combined with the beneficial properties imparted by its fluorine substituents, ensures that this compound will remain a valuable tool for chemists pushing the boundaries of molecular design.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 7. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. baranlab.org [baranlab.org]
The Strategic Role of 2,4-Difluorobiphenyl in Modern Pharmaceutical Synthesis
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1][2][3][4] Among its many derivatives, 2,4-difluorobiphenyl has emerged as a particularly valuable precursor due to the unique electronic properties conferred by its fluorine substituents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of high-value pharmaceutical compounds, with a primary focus on the non-steroidal anti-inflammatory drug (NSAID), Diflunisal. We will delve into the mechanistic rationale behind synthetic choices, provide detailed, field-proven protocols, and present data to support the described methodologies.
Introduction: The Biphenyl Moiety and the Advantage of Fluorination
The biphenyl structural motif is a cornerstone in drug design, offering a rigid scaffold that can be strategically functionalized to interact with a wide range of biological targets.[1][3] Its presence is noted in drugs targeting a spectrum of conditions, including inflammatory diseases, cancer, and hypertension.[3][4] The introduction of fluorine atoms onto the biphenyl core, as seen in this compound, significantly modulates the molecule's physicochemical properties.[5]
The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism.[6] Furthermore, the high electronegativity of fluorine can influence the acidity of nearby functional groups and create favorable dipole moments for target binding.[6] These attributes make fluorinated biphenyls, such as this compound, highly sought-after intermediates in pharmaceutical development.[5][7]
Core Application: Synthesis of the Anti-Inflammatory Drug Diflunisal
A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Diflunisal, a potent NSAID. The following sections outline a robust and scalable synthetic route from this compound to Diflunisal.
Synthetic Pathway Overview
The synthesis of Diflunisal from this compound typically proceeds through a multi-step sequence involving a Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation, hydrolysis, and finally, carboxylation. Each step is critical for achieving a high overall yield and purity of the final active pharmaceutical ingredient (API).
Detailed Experimental Protocols
Principle: This electrophilic aromatic substitution introduces an acetyl group onto the more activated phenyl ring of this compound. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride to the stirred solvent.
-
In a separate flask, dissolve this compound in anhydrous dichloromethane.
-
Add the this compound solution to the AlCl₃ suspension dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
Slowly add acetyl chloride to the reaction mixture, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-acetyl-2',4'-difluorobiphenyl.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: 80-90%
Principle: This reaction converts the ketone functional group into an ester through the action of a peroxy acid. The migratory aptitude of the aryl group is higher than that of the methyl group, leading to the desired phenyl acetate derivative.
Materials:
-
4-Acetyl-2',4'-difluorobiphenyl
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Peracetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-acetyl-2',4'-difluorobiphenyl in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA or peracetic acid portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium sulfite solution to quench excess peroxy acid.
-
Wash with saturated sodium bicarbonate solution to remove acidic byproducts, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-(2,4-difluorophenyl)phenyl acetate.
Expected Yield: 75-85%
Principle: The synthesized ester is hydrolyzed under basic conditions to yield the corresponding phenol. Subsequent carboxylation under high pressure and temperature (Kolbe-Schmitt reaction) introduces the carboxylic acid group to form Diflunisal.
Materials:
-
4-(2,4-Difluorophenyl)phenyl acetate
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K₂CO₃)
-
Carbon dioxide (CO₂) gas
-
High-pressure reactor (autoclave)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Hydrolysis: Dissolve 4-(2,4-difluorophenyl)phenyl acetate in a suitable solvent (e.g., methanol/water mixture) and add a solution of sodium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with HCl to precipitate 4-(2,4-difluorophenyl)phenol. Filter, wash with water, and dry the solid.
-
Carboxylation: In a high-pressure reactor, combine the 4-(2,4-difluorophenyl)phenol with potassium carbonate. Seal the reactor and pressurize with carbon dioxide gas. Heat the mixture to the required temperature (typically 150-180 °C) for several hours.
-
After cooling, carefully vent the reactor. Dissolve the reaction mixture in water and acidify with HCl to precipitate Diflunisal.
-
Filter the crude Diflunisal, wash with water, and purify by recrystallization.
Expected Overall Yield (from this compound): 40-50%
Alternative Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
While the classical route is effective, modern synthetic chemistry offers more direct approaches to biphenyl-containing pharmaceuticals. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds.[8][9][10]
This approach can provide a more convergent and potentially higher-yielding route to key intermediates, avoiding some of the harsher conditions of classical methods.[11]
Protocol: Suzuki-Miyaura Coupling for 4-(2,4-Difluorophenyl)phenol
Materials:
-
2,4-Difluorophenylboronic acid
-
4-Bromophenol
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction flask, add 2,4-difluorophenylboronic acid, 4-bromophenol, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere to reflux for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 1: Comparison of Synthetic Routes to a Key Diflunisal Intermediate
| Feature | Classical Route (Friedel-Crafts) | Suzuki-Miyaura Coupling |
| Starting Materials | This compound, Acetyl Chloride | 2,4-Difluorophenylboronic acid, 4-Bromophenol |
| Number of Steps | 3 (to the phenol intermediate) | 1 |
| Typical Yields | Moderate to Good | Good to Excellent |
| Reaction Conditions | Harsher (strong Lewis acids) | Milder |
| Catalyst | Stoichiometric Lewis Acid | Catalytic Palladium |
Beyond Diflunisal: Broader Applications of this compound
The utility of this compound extends beyond the synthesis of Diflunisal. The difluorobiphenyl moiety is being explored in the development of novel therapeutic agents, including:
-
RORγt Inhibitors: Biaryl amides containing the difluorobiphenyl scaffold have shown promise as inhibitors of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key target in autoimmune diseases.[12]
-
PD-1/PD-L1 Interaction Inhibitors: The difluoromethyleneoxy linkage in biaryl compounds, which can be derived from precursors like this compound, is being investigated for its potential to inhibit the PD-1/PD-L1 interaction in cancer immunotherapy.[13]
The synthetic methodologies described in this application note can be adapted for the synthesis of a wide range of biologically active molecules containing the this compound core.
Conclusion
This compound is a versatile and valuable precursor in the synthesis of pharmaceutical compounds. Its strategic use, particularly in the production of the NSAID Diflunisal, highlights the importance of fluorinated intermediates in modern drug development. Both classical and modern palladium-catalyzed synthetic routes offer effective pathways to harness the potential of this key building block. As the demand for more sophisticated and effective therapeutics continues to grow, the role of strategically functionalized precursors like this compound will undoubtedly expand.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role of 2,4-Difluorobiphenyl in Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine atoms into bioactive molecules has revolutionized the agrochemical industry, enhancing metabolic stability, binding affinity, and overall efficacy. 2,4-Difluorobiphenyl serves as a critical fluorinated building block, particularly in the synthesis of high-performance fungicides. This guide provides an in-depth analysis of its application, focusing on the synthesis of the broad-spectrum triazole fungicide, difenoconazole. We will explore the synthetic pathway, detail key reaction protocols, and discuss the chemical principles that underscore its importance. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development fields.
Introduction: The Significance of Fluorinated Biphenyls in Agrochemicals
Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—make it a valuable element in the design of modern agrochemicals.[1] When incorporated into a molecule, fluorine can significantly alter its lipophilicity, metabolic stability, and electronic characteristics, often leading to enhanced biological activity.[1][2]
This compound is a prime example of a fluorinated intermediate that has become indispensable.[3] Its structure is a cornerstone for a class of potent fungicides that protect a wide range of crops. The biphenyl core provides a rigid scaffold, while the two fluorine atoms are strategically positioned to influence the molecule's interaction with its biological target. This guide will use the synthesis of difenoconazole, a widely used triazole fungicide, as a case study to illustrate the practical application of this compound.
Difenoconazole: A Case Study
Difenoconazole is a systemic, broad-spectrum fungicide with both preventative and curative properties.[4][5] It belongs to the triazole class of fungicides, which act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4][6] This disruption leads to the cessation of fungal growth and proliferation.[4][6] The synthesis of difenoconazole is a multi-step process where the integrity of the 2,4-difluorophenyl moiety, derived from an analogous precursor, is crucial for its final efficacy. While many patents describe the synthesis starting from 2,4-dichloroacetophenone, the core principles of building the substituted phenyl ring are analogous and highlight the importance of the di-substituted phenyl structure in the final product's activity.
Synthetic Pathway Overview: From Precursor to Difenoconazole
The synthesis of difenoconazole from precursors like m-dichlorobenzene or 2,4-dichloroacetophenone involves several key chemical transformations. A representative pathway illustrates the logical sequence required to assemble the final, complex molecule.[7] The journey involves creating a functionalized ketone, protecting it as a ketal, introducing the reactive bromine atom, and finally, coupling it with the essential triazole and chlorophenoxy moieties.
References
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Application guide of triazole fungicides - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ca.plant-growth-regulator.com]
- 6. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
2,4-Difluorobiphenyl as a Strategic Building Block for Advanced Liquid Crystals
An Application Guide:
Introduction: The Critical Role of Fluorination in Liquid Crystal Technology
The relentless advancement in liquid crystal display (LCD) technology is intrinsically linked to the molecular design of the liquid crystal (LC) materials themselves. The performance characteristics of a display—such as response time, viewing angle, and power consumption—are dictated by the collective physical properties of the LC mixture, including its dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ₁), and mesophase stability.[1] Fluorinated organic compounds have become indispensable in the formulation of modern LC mixtures.[2][3] The introduction of fluorine atoms into a mesogenic (liquid crystal-forming) molecule allows for the precise tuning of its electro-optical properties.[4][5]
Among the various fluorinated scaffolds, the biphenyl core remains a foundational element due to its rigid, linear shape, which is conducive to the formation of the nematic phase essential for most display applications. The 2,4-difluorobiphenyl moiety, in particular, offers a unique substitution pattern that provides a powerful tool for molecular engineers to create LCs with highly desirable characteristics. The lateral fluorine atoms at the 2- and 4-positions exert a profound influence on the molecule's dipole moment, steric profile, and intermolecular interactions.[6][7] This application note provides a detailed exploration of this compound as a key building block, outlining synthetic protocols and elucidating the structure-property relationships that make it valuable for researchers in materials science and display technology.
Part 1: The Synthetic Utility of this compound
The incorporation of the this compound unit into a target liquid crystal molecule is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a preeminent strategy due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid derivatives.[8][9]
Protocol 1: Synthesis of a Key Intermediate: (2',4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic Acid
This protocol details the synthesis of a crucial boronic acid intermediate, which serves as the nucleophilic partner in a subsequent Suzuki coupling. The synthesis begins with the commercially available this compound.
Causality Behind Experimental Choices:
-
Bromination: Selective bromination at the 4'-position is directed by the para-activating nature of the phenyl ring. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent.
-
Lithiation and Borylation: The conversion of the aryl bromide to a boronic acid proceeds via a lithium-halogen exchange followed by quenching with a trialkyl borate. This is a standard and high-yielding method. Tetrahydrofuran (THF) is used as it is an excellent solvent for organolithium reagents, and the low temperature (-78 °C) is critical to prevent side reactions.
Step-by-Step Methodology:
-
Bromination of this compound:
-
To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform, add N-Bromosuccinimide (NBS) (1.05 eq).
-
Protect the reaction from light and stir at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or column chromatography to yield 4-bromo-2',4'-difluorobiphenyl.
-
-
Synthesis of (2',4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic Acid:
-
Dissolve 4-bromo-2',4'-difluorobiphenyl (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 2 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours until a white precipitate forms.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude boronic acid can be purified by recrystallization or used directly in the next step.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of the boronic acid intermediate with a second aryl halide (representing the other part of the final LC molecule) to form the complete liquid crystal core structure.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the cornerstone of the Suzuki reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Base and Solvent: A base (e.g., sodium carbonate) is required to activate the boronic acid for the transmetalation step.[9] A biphasic solvent system (e.g., Toluene/Ethanol/Water) is often used to ensure all reactants are sufficiently soluble.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere as the Pd(0) catalyst is sensitive to oxidation.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, combine (2',4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid (1.0 eq), the desired aryl halide (e.g., 4-bromo-alkoxybenzene) (1.1 eq), and the palladium catalyst [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Add a solvent mixture of toluene, ethanol, and a 2 M aqueous solution of sodium carbonate. A typical ratio is 4:1:1 (Toluene:Ethanol:Aqueous Base).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate or toluene.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol, heptane) to obtain the final, high-purity liquid crystal compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
-
Determine the mesogenic properties (phase transition temperatures) using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
Synthetic Workflow Diagram
Caption: Synthetic pathway for a liquid crystal starting from this compound.
Part 2: Structure-Property Relationships and Application Advantages
The strategic placement of fluorine atoms at the 2- and 4-positions of the biphenyl core imparts several advantageous properties to the resulting liquid crystal molecules.
Influence on Dielectric Anisotropy (Δε)
Dielectric anisotropy is a critical parameter that determines how a liquid crystal molecule aligns in an electric field. It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular long axis.
-
Mechanism: The highly electronegative fluorine atoms create strong C-F dipole moments. In the this compound unit, these dipoles have significant components perpendicular to the long axis of the molecule. This perpendicular dipole moment directly increases the value of ε⊥. Consequently, LCs incorporating this moiety often exhibit a negative or a reduced positive dielectric anisotropy.[12][13] Laterally fluorinated biphenyl compounds are widely used in mixtures for Vertically Aligned (VA) mode displays, which require materials with negative dielectric anisotropy.[7][13]
-
Application: The ability to engineer materials with a specific, often negative, Δε is crucial for advanced display modes like VA and In-Plane Switching (IPS).[7][12] These modes offer superior viewing angles and contrast ratios compared to older Twisted Nematic (TN) technology.
Impact on Physical and Mesomorphic Properties
The steric and electronic effects of the 2,4-difluoro substitution also modify the physical properties of the material.
-
Melting Point and Mesophase Range: The lateral fluorine atoms disrupt the crystal packing of the molecules. This steric hindrance weakens intermolecular forces, which often leads to a lower melting point and suppresses the formation of more ordered smectic phases.[6][14] The result is often a broader and more stable nematic phase, which is desirable for practical applications.[7]
-
Viscosity: Fluorination can lead to lower intermolecular interactions, which often results in liquid crystals with lower rotational viscosity (γ₁).[4] Lower viscosity is directly correlated with faster switching times, a key performance metric for all LCDs.[15]
-
Stability: The carbon-fluorine bond is exceptionally strong, leading to liquid crystals with enhanced thermal and photochemical stability. This is essential for the longevity and reliability of display devices operating under various conditions.[4]
Summary of Physicochemical Properties
The table below summarizes the typical effects of incorporating a this compound moiety into a calamitic (rod-like) liquid crystal structure compared to a non-fluorinated analogue.
| Property | Non-Fluorinated Biphenyl Derivative | This compound Derivative | Rationale & Impact on Performance |
| Dielectric Anisotropy (Δε) | Moderately Positive | Negative or Lowly Positive | The lateral C-F dipoles increase ε⊥, crucial for VA and IPS display modes.[13] |
| Birefringence (Δn) | High | Slightly Reduced | The fluorine atoms do not significantly alter the π-electron conjugation of the biphenyl core, thus maintaining a reasonably high birefringence.[6] |
| Melting Point (Tₘ) | Higher | Lower | Steric hindrance from lateral fluorine atoms disrupts crystal packing, leading to a wider operational temperature range.[16] |
| Clearing Point (Tₙᵢ) | Higher | Lower | The non-linear shape can slightly decrease the thermal stability of the nematic phase. |
| Viscosity (γ₁) | Higher | Lower | Reduced intermolecular forces lead to faster switching speeds in the final display device.[4] |
| Chemical Stability | Good | Excellent | The high strength of the C-F bond enhances thermal and UV stability, increasing device lifetime.[4] |
Structure-Property Relationship Diagram
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2,4-Difluorobiphenyl Derivatives
Introduction: The Strategic Importance of the 2,4-Difluorobiphenyl Scaffold
For researchers, scientists, and professionals in drug development and materials science, the this compound moiety is a privileged structural motif. The strategic placement of fluorine atoms significantly alters the electronic properties, lipophilicity, metabolic stability, and conformational preferences of molecules. This makes it a valuable building block in the design of novel pharmaceuticals, agrochemicals, and advanced organic materials. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules, offering a versatile and efficient toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2][3]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving derivatives of this compound, such as 1-bromo-2,4-difluorobenzene. We will delve into the mechanistic underpinnings of key transformations including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, and provide detailed, field-proven protocols to empower your research and development endeavors.
Core Concept: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the coupling of two organic fragments.[4] While the specifics may vary between different named reactions, the fundamental cycle generally consists of three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound derivative, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira) or Olefin Insertion (for Heck): The second coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the olefin inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species.
The efficiency and selectivity of this cycle are critically influenced by the choice of ligands, bases, solvents, and reaction temperature.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds by coupling an organoboron reagent with an organohalide.[3] This reaction is prized for its mild conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.
Mechanistic Insights
The catalytic cycle for the Suzuki-Miyaura coupling of a this compound halide with an arylboronic acid is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The subsequent transmetalation step, which involves the transfer of the aryl group from the boron atom to the palladium center, is typically facilitated by a base. The cycle is completed by reductive elimination to yield the desired substituted biphenyl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a 2,4-Difluoro-Substituted Biphenyl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-bromo-2,4-difluorobenzene with phenylboronic acid.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-2,4-difluorobenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,4-difluoro-1,1'-biphenyl.
| Reagent/Parameter | Condition | Notes |
| Aryl Halide | 1-Bromo-2,4-difluorobenzene | 1.0 equiv. |
| Boronic Acid | Phenylboronic acid | 1.2 equiv. |
| Palladium Source | Pd(OAc)₂ | 2 mol% |
| Ligand | XPhos | 4 mol% |
| Base | K₃PO₄ | 2.0 equiv. |
| Solvent | Toluene/Water (5:1) | Degassed |
| Temperature | 100°C | |
| Typical Yield | >85% | Dependent on purification |
II. Heck Reaction: Arylation of Alkenes
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[4][5] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes.
Mechanistic Insights
The Heck reaction begins with the oxidative addition of the this compound halide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene. A migratory insertion of the alkene into the Pd-aryl bond is followed by a β-hydride elimination to release the arylated alkene product and a palladium-hydride species. The base in the reaction then regenerates the active Pd(0) catalyst.
Caption: General catalytic cycle for the Heck reaction.
Detailed Experimental Protocol: Synthesis of a Substituted Styrene
This protocol outlines a general procedure for the Heck coupling of 1-bromo-2,4-difluorobenzene with styrene.[6]
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-2,4-difluorobenzene (1.0 mmol, 1.0 equiv.) in DMF (5 mL).
-
Add styrene (1.2 mmol, 1.2 equiv.), triethylamine (1.5 mmol, 1.5 equiv.), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and continue to bubble argon for another 5 minutes.
-
Heat the reaction mixture to 100°C and stir for 16-24 hours. Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired substituted stilbene.
| Reagent/Parameter | Condition | Notes |
| Aryl Halide | 1-Bromo-2,4-difluorobenzene | 1.0 equiv. |
| Alkene | Styrene | 1.2 equiv. |
| Palladium Source | Pd(OAc)₂ | 2 mol% |
| Ligand | P(o-tol)₃ | 4 mol% |
| Base | Et₃N | 1.5 equiv. |
| Solvent | DMF | |
| Temperature | 100°C | |
| Typical Yield | 70-90% | Dependent on purification |
III. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Insights
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the this compound halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the arylalkyne product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of a π-alkyne complex with Cu(I), followed by deprotonation by a base to form the reactive copper acetylide.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of a Diarylacetylene
The following protocol describes the Sonogashira coupling of 1-bromo-2,4-difluorobenzene with phenylacetylene.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-bromo-2,4-difluorobenzene (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and dissolve the residue in diethyl ether (20 mL).
-
Wash the organic solution with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
| Reagent/Parameter | Condition | Notes |
| Aryl Halide | 1-Bromo-2,4-difluorobenzene | 1.0 equiv. |
| Alkyne | Phenylacetylene | 1.1 equiv. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 2 mol% |
| Copper Co-catalyst | CuI | 4 mol% |
| Base | Et₃N | 2.0 equiv. |
| Solvent | Anhydrous THF | |
| Temperature | Room Temperature | |
| Typical Yield | >80% | Dependent on purification |
IV. Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[2][8]
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination commences with the oxidative addition of the this compound halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine. Deprotonation by a strong base generates a palladium amido complex, which upon reductive elimination, yields the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.[2]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of a Diarylamine
This protocol provides a general method for the Buchwald-Hartwig amination of 1-bromo-2,4-difluorobenzene with aniline.[9]
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a glovebox, add 1-bromo-2,4-difluorobenzene (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) and aniline (1.2 mmol, 1.2 equiv.) via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction's progress by GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired diarylamine.
| Reagent/Parameter | Condition | Notes |
| Aryl Halide | 1-Bromo-2,4-difluorobenzene | 1.0 equiv. |
| Amine | Aniline | 1.2 equiv. |
| Palladium Source | Pd₂(dba)₃ | 1 mol% Pd |
| Ligand | XPhos | 2 mol% |
| Base | NaOtBu | 1.4 equiv. |
| Solvent | Anhydrous Toluene | |
| Temperature | 100°C | |
| Typical Yield | >85% | Dependent on purification |
Experimental Workflow and Data Analysis
A systematic approach to these cross-coupling reactions is essential for reproducible and high-quality results. The general workflow involves careful preparation of reagents, inert atmosphere techniques, precise temperature control, and diligent reaction monitoring.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Product characterization is typically achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for confirming the structure of the fluorinated biphenyl derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the purity of the product and confirm its molecular weight.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized this compound derivatives. A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and reaction conditions, and meticulous experimental technique are paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully employ these powerful transformations in their synthetic endeavors.
References
- 1. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. biolmolchem.com [biolmolchem.com]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Use of 2,4-Difluorobiphenyl in the synthesis of iridium(III) complexes
Application Notes & Protocols
Topic: Strategic Synthesis of Luminescent Iridium(III) Complexes via 2,4-Difluorobiphenyl
Introduction: The Strategic Role of Fluorination in Iridium(III) Emitters
Iridium(III) complexes are at the forefront of phosphorescent materials science, primarily due to their exceptional performance in Organic Light-Emitting Diodes (OLEDs). Their success hinges on strong spin-orbit coupling, which facilitates efficient harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%.[1] The emission color, efficiency, and stability of these complexes can be meticulously tuned by modifying the ligand framework.
The introduction of fluorine atoms onto the cyclometalating ligand is a cornerstone strategy for developing high-energy, blue-emitting phosphors. Specifically, using this compound as a foundational building block for cyclometalating ligands, such as 2-(2,4-difluorophenyl)pyridine (dfppy), imparts several critical advantages:
-
Energy Level Depression: The strong electron-withdrawing nature of fluorine atoms stabilizes the Highest Occupied Molecular Orbital (HOMO) of the complex to a greater extent than the Lowest Unoccupied Molecular Orbital (LUMO). This widens the HOMO-LUMO gap, resulting in a desirable blue-shift in the emission wavelength.[2]
-
Enhanced Stability: The high strength of the C-F bond enhances the thermal and electrochemical stability of the final complex, a crucial attribute for device longevity.
-
Improved Volatility: Fluorination can increase the volatility of the complex, which is beneficial for fabrication processes involving thermal evaporation.
This guide provides a detailed technical overview and validated protocols for the synthesis of iridium(III) complexes, starting from the strategic precursor, this compound. We will elucidate the causal relationships behind the synthetic choices and provide step-by-step methodologies for researchers in materials science and drug development.
Overall Synthetic Strategy
The synthesis of heteroleptic iridium(III) complexes from this compound is a well-established, multi-step process. The core logic involves first constructing the C^N cyclometalating ligand, followed by a two-step coordination to the iridium center.
Caption: High-level workflow for iridium(III) complex synthesis.
Part 1: Synthesis of the Cyclometalating Ligand
The most common and efficient method to synthesize the 2-(2,4-difluorophenyl)pyridine (dfppy) ligand is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between an aryl boronic acid and an aryl halide, catalyzed by a palladium complex.
Causality Behind Experimental Choices:
-
Catalyst: Palladium tetrakis(triphenylphosphine), Pd(PPh₃)₄, is a robust, commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings.[3]
-
Base: An aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.
-
Solvent System: A biphasic solvent system, typically an organic solvent like toluene or benzene mixed with water, is used.[3] This allows both the organic-soluble reagents and the water-soluble inorganic base to be in close proximity for the reaction to proceed. Ethanol is often added to improve the solubility of the reagents.[3]
Protocol 1: Synthesis of 2-(2,4-difluorophenyl)pyridine (dfppy)
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
2,4-Difluorophenylboronic acid
-
2-Bromopyridine
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet. Purge the entire system with Argon or Nitrogen for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with 2,4-difluorophenylboronic acid (1.1 equiv), 2-bromopyridine (1.0 equiv), and Pd(PPh₃)₄ (0.03-0.05 equiv).
-
Solvent Addition: Add toluene and ethanol (e.g., in a 4:1 v/v ratio) to the flask, followed by a 2 M aqueous solution of Na₂CO₃. The total solvent volume should be sufficient to ensure good stirring.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure dfppy ligand as a white solid.
Part 2: Synthesis of the Iridium(III) Complex
This phase is typically a two-step process: formation of a chloro-bridged iridium dimer, followed by a reaction with an ancillary ligand to yield the final monomeric complex. The archetypal blue emitter, FIrpic (Iridium(III) bis(2-(2,4-difluorophenyl)pyridinato-N,C2')picolinate), serves as our primary example.
Step 2A: Synthesis of the Chloro-Bridged Iridium(III) Dimer [(dfppy)₂Ir(μ-Cl)]₂
This is a cyclometalation reaction where the iridium salt facilitates C-H bond activation on the phenyl ring of the dfppy ligand.
Causality Behind Experimental Choices:
-
Iridium Source: Iridium(III) chloride hydrate (IrCl₃·nH₂O) is the standard starting material.
-
Solvent: A high-boiling point solvent like 2-ethoxyethanol is used, as the C-H activation step requires significant thermal energy. A mixture with water is often employed to aid in the dissolution of the iridium salt.[3]
-
Stoichiometry: A slight excess of the dfppy ligand (e.g., 2.2-2.5 equivalents relative to Ir) is used to ensure the complete formation of the bis-cyclometalated species.
Protocol 2: Synthesis of [(dfppy)₂Ir(μ-Cl)]₂
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2-(2,4-difluorophenyl)pyridine (dfppy)
-
2-Ethoxyethanol
-
Deionized Water
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add IrCl₃·nH₂O (1.0 equiv) and dfppy (2.3 equiv).[3]
-
Solvent Addition: Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.
-
Reaction: Degas the mixture by bubbling Argon through it for 20-30 minutes. Heat the mixture to reflux (around 120-130 °C) under an inert atmosphere for 12-24 hours. During this time, a yellow precipitate will form.
-
Isolation: Cool the reaction to room temperature. Add deionized water to precipitate the product completely.
-
Purification: Collect the yellow solid by vacuum filtration. Wash the solid sequentially with water, methanol, and finally a small amount of hexane or ether to remove unreacted ligand and impurities. Dry the resulting yellow powder under vacuum. The dimer is typically used in the next step without further purification.
Step 2B: Synthesis of the Final Complex (FIrpic)
The chloro-bridges of the dimer are cleaved by an ancillary ligand, in this case, picolinic acid.
Causality Behind Experimental Choices:
-
Ancillary Ligand: Picolinic acid serves as a bidentate N^O ligand, completing the octahedral coordination sphere around the iridium center. Its electronic properties are crucial for the final photophysical characteristics of the complex.
-
Solvent: A high-boiling solvent like 2-ethoxyethanol or dichloromethane is used to ensure the reactants are fully dissolved and to provide the energy for the bridge-splitting reaction.
-
Base: A mild base like Na₂CO₃ is sometimes added to deprotonate the carboxylic acid of the picolinate ligand, facilitating its coordination to the iridium center.
Protocol 3: Synthesis of FIrpic
Materials:
-
[(dfppy)₂Ir(μ-Cl)]₂ dimer (1.0 equiv)
-
Picolinic acid (2.2-2.5 equiv)
-
Dichloromethane (DCM) or 2-Ethoxyethanol
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: Suspend the iridium dimer (1.0 equiv) and picolinic acid (2.2 equiv) in DCM in a round-bottom flask under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (around 40 °C for DCM) for 8-12 hours. The reaction mixture will become a clear, bright solution.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a solvent gradient (e.g., hexane/DCM or DCM/ethyl acetate). The desired product is typically a bright yellow-green or blue-luminescent fraction. Further purification can be achieved by recrystallization or sublimation to yield FIrpic as a bright powder.
Photophysical Properties of Representative Complexes
The choice of ancillary ligand provides a powerful tool to fine-tune the emission properties of the iridium complex. The table below summarizes key data for FIrpic and other related complexes derived from fluorinated phenylpyridines.
| Complex Name | Cyclometalating Ligand (C^N) | Ancillary Ligand (N^N or N^O) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference(s) |
| FIrpic | dfppy | Picolinate | ~378, 400 | 472, 498 | ~0.7 - 0.9 | [2][4] |
| (dfpmpy)₂Ir(ppc) | dfpmpy | Pipecolinate | - | 497 | - | [5] |
| (dfpmpy)₂Ir(prz) | dfpmpy | 2-Pyrazine carboxylate | - | 543 | - | [5] |
| [Ir(dfppz)₂(bpy)]⁺ | dfppz** | 2,2'-bipyridine | ~310 | 517 | - | [6] |
| [Ir(dfppy)₂(F₂bpyta)]⁺ | dfppy | F₂bpyta*** | 371 | 469 | ~0.3 - 0.6 | [7] |
*dfpmpy = 2-(2′,4′-difluorophenyl)-4-methylpyridine **dfppz = 1-(2,4-difluorophenyl)-1H-pyrazole ***F₂bpyta = 1,2,4-triazolepyridyl modified with a 2,6-difluorobenzyl substituent
Conclusion
The use of this compound as a precursor provides a reliable and versatile entry point into the synthesis of highly efficient blue-emitting phosphorescent iridium(III) complexes. The synthetic pathway, involving a Suzuki-Miyaura coupling to form the cyclometalating ligand followed by a two-step complexation procedure, is modular and robust. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively synthesize materials like FIrpic and rationally design new complexes with tailored photophysical properties for advanced applications in OLEDs, chemical sensing, and photodynamic therapy.[8][9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Tuning the photophysical properties of cationic iridium(III) complexes containing cyclometallated 1-(2,4-difluorophenyl)-1H-pyrazole through functionalized 2,2 '-bipyridine ligands: blue but not blue enough [infoscience.epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical and Photobiological Properties of Dinuclear Iridium(III) Bis-tridentate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photophysical and Photobiological Properties of Dinuclear Iridium(III) Bis-tridentate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclometalated iridium(III) complexes combined with fluconazole: antifungal activity against resistant C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluorobiphenyl
Welcome to the technical support center for the synthesis of 2,4-Difluorobiphenyl. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring you can adapt and refine your synthetic strategies effectively.
Introduction
This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[1] Its synthesis, however, is often plagued by challenges such as low yields, complex side reactions, and difficult purification.[2] The primary synthetic routes include modern cross-coupling reactions like the Suzuki-Miyaura coupling, as well as classical methods like the Gomberg-Bachmann and Ullmann reactions.[2][3][4]
This guide provides a structured, question-and-answer approach to troubleshoot and optimize these synthetic pathways.
General Troubleshooting & FAQs
Q1: My overall yield for this compound is consistently low, regardless of the method. Where should I start troubleshooting?
Low yields are a common frustration, often stemming from a few key areas. Before diving into method-specific optimizations, it's crucial to review the fundamentals of your experimental setup and execution.[5]
A General Troubleshooting Workflow:
Caption: General troubleshooting workflow for low-yield reactions.
Key Areas to Investigate:
-
Reagent Purity: Impurities in starting materials (aryl halides, boronic acids, etc.) can poison catalysts or introduce side reactions.[6] Always verify the purity of your reagents before use. For Suzuki couplings, protodeboronation of the boronic acid is a common issue if it has degraded.[7]
-
Solvent Quality: For air- and moisture-sensitive reactions like Suzuki or Grignard couplings, using anhydrous and properly degassed solvents is non-negotiable. Residual water will quench Grignard reagents and can interfere with the catalytic cycle in Suzuki reactions.[8]
-
Inert Atmosphere: Palladium(0) catalysts, the active species in most cross-coupling reactions, are readily oxidized by atmospheric oxygen, rendering them inactive.[9] Ensure your flask is properly flame-dried and the reaction is maintained under a positive pressure of a high-purity inert gas like argon or nitrogen.
-
Reaction Monitoring: A reaction that appears low-yielding might simply be incomplete. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has reached completion.[10]
Method-Specific Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for synthesizing biaryls due to its functional group tolerance and relatively mild conditions.[11] However, the electron-deficient nature of fluorinated arenes presents specific challenges.[3]
Q2: I'm attempting a Suzuki coupling to make this compound, but my yield is poor. What are the most critical parameters to optimize?
For the Suzuki coupling of fluorinated systems, the interplay between the catalyst, ligand, base, and solvent is critical. A failure in any one of these can lead to a stalled reaction or significant byproduct formation.[9][11]
The Suzuki-Miyaura Catalytic Cycle and Key Failure Points:
Caption: The Suzuki-Miyaura catalytic cycle, highlighting critical steps.
Q3: How do I select the optimal Palladium catalyst and ligand?
This is the most common point of failure. Standard catalysts like Pd(PPh₃)₄ may be ineffective for electron-deficient substrates.
-
The Problem: The carbon-halogen bond in fluorinated aryl halides is strong. The oxidative addition step (where the aryl halide adds to the Pd(0) center) is often the rate-limiting step and is slower for electron-poor systems.[12]
-
The Solution: Use Bulky, Electron-Rich Ligands. Ligands like phosphines donate electron density to the palladium center, making it more nucleophilic and facilitating its insertion into the C-X bond. Bulky ligands also promote the final reductive elimination step.
-
Recommendations:
-
Buchwald Ligands: These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are highly effective.[12]
-
Pre-catalysts: Using air-stable Pd(II) "pre-catalysts" (e.g., XPhos Pd G3) is highly recommended. These generate the active Pd(0) species in situ, leading to more reproducible results than using air-sensitive Pd(0) sources directly.[7][12]
-
Q4: Which base should I use for the synthesis of this compound?
The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[13] Its choice is critical.
-
The Problem: A base that is too weak will not activate the boronic acid effectively, halting the catalytic cycle.[13] An overly strong base can promote side reactions or degrade sensitive functional groups.
-
The Solution: Screen a range of bases, starting with moderately strong inorganic bases.
-
Recommendations:
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄): These are excellent starting points, often used in a solvent mixture like Dioxane/Water or DMF/Water.[14][15]
-
Cesium Carbonate (Cs₂CO₃): Often more effective for difficult couplings due to its higher solubility in organic solvents.[9]
-
Fluoride Sources (e.g., KF, CsF): Can be very effective, especially when using boronic acids, as they form highly reactive trifluoroborate salts in situ.[16]
-
| Parameter | Recommendation for this compound Synthesis | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | C-Br and C-I bonds are weaker and more reactive than C-Cl bonds, facilitating easier oxidative addition.[6][17] |
| Catalyst | Pd(OAc)₂ or a modern Pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts offer superior activity and stability, ensuring a higher concentration of active Pd(0) throughout the reaction.[12] |
| Ligand | Bulky Biarylphosphine (e.g., SPhos, XPhos) | Electron-rich, bulky ligands accelerate both the oxidative addition and reductive elimination steps, which are crucial for electron-deficient substrates.[3][18] |
| Base | K₃PO₄, Cs₂CO₃, or KF | These bases provide a good balance of reactivity for activating the boronic acid without causing excessive side reactions.[9][19] |
| Solvent | Aprotic Polar: Dioxane, Toluene, or DMF (often with ~10% water) | These solvents effectively dissolve both the organic substrates and the inorganic base, facilitating the reaction.[12][14] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to overcome the activation energy for coupling with less reactive aryl halides.[12] |
Method-Specific Guide: Gomberg-Bachmann Reaction
This classical method involves the diazotization of an aniline (e.g., 2,4-difluoroaniline) followed by its radical coupling with an aromatic solvent like benzene.[2] While it avoids expensive palladium catalysts, it is notorious for low yields and the formation of polymeric tars.[20]
Q5: My Gomberg-Bachmann reaction produces more tar than product. How can I improve the yield and selectivity?
Tar formation is the primary challenge and results from the polymerization of the highly reactive aryl radicals generated during the reaction.[20]
Gomberg-Bachmann Reaction and Competing Tar Formation:
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. nbinno.com [nbinno.com]
- 7. reddit.com [reddit.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. benchchem.com [benchchem.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,4-Difluorobiphenyl
Welcome to the technical support hub for the purification of 2,4-Difluorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this specific compound. Here, we move beyond simple protocols to address the common challenges and questions that arise during experimental work, ensuring you can achieve high purity with a deep understanding of the process.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the purification of this compound. Each entry explains the potential causes and provides actionable solutions based on established chemical principles.
Question: My this compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid rather than a solid. This typically happens when the solution becomes saturated at a temperature that is above the melting point of the solute. Pure this compound has a melting point of approximately 63°C[1][2]. If your solution is still hot enough to keep the compound molten when it reaches its saturation point, it will separate as an oil.
Underlying Causes & Solutions:
-
High Saturation Temperature: The boiling point of your chosen solvent might be too high, or you may have used too little solvent, causing the solution to become saturated at a temperature above 63°C.
-
Solution 1: Re-dissolve and Add More Solvent. Reheat the mixture until the oil completely dissolves. Then, add a small amount of additional hot solvent to decrease the saturation temperature. The goal is for crystallization to begin at a temperature below the compound's melting point.[3]
-
Solution 2: Switch to a Lower-Boiling Solvent. If the problem persists, consider a solvent or solvent system with a lower boiling point.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a stable crystal lattice, favoring the formation of an amorphous oil.
-
Presence of Impurities: Significant levels of impurities can depress the melting point of the compound, making it more prone to oiling out.[5]
-
Solution: Preliminary Purification. If the crude material is highly impure, a preliminary purification step like a silica gel plug filtration might be necessary to remove the bulk of the impurities before attempting recrystallization.
-
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer:
Underlying Causes & Solutions:
-
Excessive Solvent: Using too much solvent is the most frequent cause of failure to crystallize, as the solution may not be saturated even at low temperatures.[3]
-
Solution 1: Evaporate Excess Solvent. Gently heat the solution to boil off a portion of the solvent.[7] Allow it to cool again and observe if crystals form. Be careful not to evaporate too much, which could cause the product to precipitate out too quickly.
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus). Sometimes a perfectly smooth glass surface and a very pure solution can inhibit spontaneous nucleation.
-
Solution 2: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[7] The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8]
-
Seeding: Add a tiny, pure crystal of this compound to the solution.[7] This "seed" crystal provides a template for other molecules to deposit onto, initiating the crystallization process.
-
-
-
Insufficient Cooling: The solution may not be cold enough to sufficiently decrease the solubility of the compound.
-
Solution 3: Extend Cooling. Ensure the solution has spent adequate time in an ice bath. For some systems, a colder bath (e.g., dry ice/acetone) may be required, though this can sometimes lead to the formation of very small crystals.
-
Question: My final product has a low yield. What are the likely causes?
Answer:
A low recovery of purified product is often due to procedural losses rather than a failure of the crystallization process itself.
Underlying Causes & Solutions:
-
Using Too Much Solvent: As mentioned above, this is a primary cause. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, it will be lost with the insoluble impurities.
-
Solution: Keep Everything Hot. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before pouring your solution through.[3] Use a stemless or short-stemmed funnel to prevent crystallization in the stem.
-
-
Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not thoroughly chilled will dissolve a significant portion of your purified product.
-
Solution: Use Ice-Cold Washing Solvent. Always wash the crystals on the filter with a minimal amount of ice-cold solvent.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for recrystallization?
This compound is a white to off-white crystalline solid.[10] Its key physical properties relevant to recrystallization are:
-
Solubility: As a relatively non-polar aromatic hydrocarbon, it is sparingly soluble in water but shows solubility in organic solvents.[10][11] Sources indicate it is slightly soluble in acetonitrile and chloroform.[2] Biphenyl compounds are often recrystallized from alcohols like methanol or ethanol.[12]
Q2: How do I select the best solvent for recrystallizing this compound?
The ideal solvent should dissolve the compound completely when hot (at its boiling point) but very poorly when cold (at room temperature or in an ice bath).[9][13] This differential solubility is the basis for purification.
A logical approach to solvent selection is as follows:
-
Apply the "Like Dissolves Like" Principle: this compound is non-polar. Start by testing solvents with low to moderate polarity.
-
Perform a Small-Scale Test: Before committing your entire batch, test the solubility of a small amount (~50 mg) of your crude material in ~1 mL of various solvents. (See Protocol 1).
-
Consider a Mixed-Solvent System: If no single solvent provides the ideal solubility profile, a mixed-solvent system is an excellent alternative.[13] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble. The compound is dissolved in a minimum of the hot "good" solvent, and the hot "poor" solvent is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate before cooling.[3] For this compound, an ethanol/water or acetone/hexane system could be effective.
| Potential Solvent | Boiling Point (°C) | Polarity | Comments |
| Methanol | 65 | Polar | Often a good choice for biphenyl-type compounds.[12] |
| Ethanol | 78 | Polar | A versatile and common recrystallization solvent.[14] |
| Hexane | 69 | Non-polar | Good for non-polar compounds, but may lead to oiling out.[14] |
| Toluene | 111 | Non-polar | High boiling point may increase the risk of oiling out. |
| Acetone | 56 | Polar Aprotic | A strong solvent; often used in a mixed system with an anti-solvent like hexane. |
| Acetonitrile | 82 | Polar Aprotic | Mentioned as a solvent where 2,4-DFBP is slightly soluble.[2] |
Q3: How do impurities from the synthesis of this compound affect the process?
Impurities can significantly hinder crystallization.[5][15] For instance, if synthesized via a Gomberg-Bachmann reaction, common byproducts include polymeric tars.[16]
-
Inhibition of Crystal Growth: Impurities can adsorb onto the surface of growing crystals, slowing or stopping further growth and potentially affecting crystal shape.[17][18]
-
Inclusion in the Crystal Lattice: If an impurity has a similar structure to the target molecule, it can be incorporated into the crystal lattice, reducing the final purity.[19]
-
Lowering of Melting Point: Impurities disrupt the crystal lattice, which typically results in a lower and broader melting point range for the crude material.
Experimental Protocols & Workflows
Workflow for Troubleshooting Recrystallization
References
- 1. labproinc.com [labproinc.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 5. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 6. The Fundamentals of Crystallization: A Beginner’s Guide | Zhanghua [filter-dryer.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. Page loading... [guidechem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. homework.study.com [homework.study.com]
- 13. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 19. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
Challenges in the scale-up of 2,4-Difluorobiphenyl production
As a Senior Application Scientist, I understand that scaling up a synthesis from the bench to pilot or production scale is rarely a linear process. New challenges invariably emerge that can impact yield, purity, and safety. This technical support guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling the production of 2,4-Difluorobiphenyl, a key intermediate in pharmaceuticals and advanced materials like OLEDs.[1]
This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems you may encounter. We will delve into the causality behind these challenges and provide actionable, field-proven solutions.
Technical Troubleshooting & FAQs
Issue 1: Reaction Performance & Yield
Question: We are scaling up a Suzuki-Miyaura coupling to produce this compound, but our yield has dropped significantly compared to the lab scale. What are the likely causes?
Answer: A drop in yield upon scale-up of a Suzuki-Miyaura coupling is a common but multifaceted problem. The root cause often lies in physical and chemical parameters that do not scale predictably. Let's break down the primary suspects:
-
Mass Transfer Limitations: In a larger reactor, achieving the same level of homogenous mixing as in a small flask is difficult. This can lead to:
-
Poor Catalyst Distribution: The palladium catalyst may not be evenly dispersed, creating localized areas of low reactivity.
-
Inefficient Phase Mixing: Suzuki couplings are often two-phase reactions (e.g., an organic solvent like toluene and an aqueous base). If the interfacial area between the phases is insufficient due to poor mixing, the transmetalation step of the catalytic cycle slows down, hindering the overall reaction rate.[2]
-
-
Thermal Management Issues: Palladium-catalyzed cross-coupling reactions are known to be exothermic.[3][4] What might be a manageable temperature increase in a 1L flask can become a significant exotherm in a 100L reactor.
-
Localized Hotspots: Inadequate heat removal can lead to hotspots within the reactor, causing thermal degradation of starting materials, product, or the catalyst complex.
-
Catalyst Deactivation: Many palladium-phosphine ligand complexes are thermally sensitive. Elevated temperatures can accelerate catalyst decomposition, reducing the effective catalyst concentration over the reaction time.
-
-
Catalyst and Reagent Integrity:
-
Air/Moisture Sensitivity: While many modern palladium precatalysts are air-stable, the active Pd(0) species formed in situ is sensitive to oxygen. Inefficient purging and maintaining an inert atmosphere in a large vessel is a frequent oversight.
-
Reagent Quality at Scale: Ensure that the quality and purity of bulk solvents, bases, and starting materials are consistent with what was used at the lab scale. The presence of impurities can poison the catalyst.
-
Troubleshooting Workflow for Low Yield in Suzuki Coupling Scale-Up
Caption: Troubleshooting decision tree for low yield.
Issue 2: Impurity Profile & Purification
Question: During the scale-up of our this compound synthesis, we are observing a significant increase in homocoupling byproducts (biphenyl and 2,2',4,4'-tetrafluorobiphenyl). How can we mitigate this?
Answer: The formation of homocoupling byproducts is a classic challenge in cross-coupling chemistry, arising from side reactions of the organometallic reagent or the aryl halide.
-
Mechanism of Formation:
-
Aryl Halide Homocoupling: Can occur through various pathways, often involving the palladium catalyst.
-
Organoboronic Acid Homocoupling: This is particularly prevalent. Boronic acids can undergo protodeboronation (reaction with water) or oxidation, which can lead to homocoupling.
-
-
Mitigation Strategies:
-
Strict Stoichiometry Control: Ensure the molar ratio of your coupling partners is precise. Often, using a slight excess (1.1-1.2 equivalents) of the boronic acid can be beneficial, but a large excess can sometimes promote homocoupling.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium center and favor the desired cross-coupling pathway over side reactions. The design of ancillary ligands plays a crucial role in addressing challenges in palladium-catalyzed reactions.[5]
-
Controlled Addition & Temperature: Instead of adding all reagents at once ("all in" fashion), a slow, controlled addition of one of the coupling partners can maintain its low concentration, disfavoring the second-order homocoupling reaction.[3] Maintaining the optimal temperature is also key, as higher temperatures can accelerate side reactions.
-
Rigorous Inert Atmosphere: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure the reaction is thoroughly degassed and maintained under a strict nitrogen or argon atmosphere.[6]
-
Question: We are struggling with the purification of this compound at a multi-kilogram scale. Column chromatography is not viable. What are our options?
Answer: Moving away from chromatography is a mandatory step for large-scale purification. The most common and scalable methods are crystallization and distillation.
-
Crystallization: This is often the preferred method for solids like this compound.
-
Solvent Screening: The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
-
Process: A typical process involves dissolving the crude material in a minimal amount of a suitable hot solvent, optionally treating with activated carbon to remove colored impurities, filtering while hot to remove insoluble matter, and then allowing the solution to cool slowly to induce crystallization.
-
| Solvent System | Suitability for this compound | Key Considerations |
| Isopropanol/Water | Good | Product is soluble in hot isopropanol; adding water as an anti-solvent can induce crystallization upon cooling. |
| Heptane or Hexane | Moderate | Good for removing more polar impurities. Solubility might be limited, requiring larger volumes. |
| Toluene/Heptane | Good | Toluene acts as the primary solvent, with heptane added as the anti-solvent to control precipitation. |
-
Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a highly effective, solvent-free purification method. Given that this compound is a solid at room temperature (m.p. ~63-65°C), this would likely involve a heated distillation apparatus to prevent solidification in the condenser.[7]
Issue 3: Process Safety
Question: What are the primary safety hazards we need to consider when scaling up a palladium-catalyzed or Grignard-based synthesis of this compound?
Answer: Process safety must be a primary consideration from the earliest stages of scale-up.[3] Both Suzuki and Grignard routes have distinct, significant hazards.
-
Suzuki-Miyaura Coupling Hazards:
-
Thermal Runaway: As previously mentioned, these reactions are exothermic.[4] A failure in cooling or an uncontrolled addition of reagents can lead to a rapid temperature and pressure increase, potentially exceeding the boiling point of the solvent and causing a runaway reaction.[8] It is crucial to perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) before scaling up.[3][8]
-
Catalyst Handling: While many palladium precatalysts are stable, finely divided palladium on carbon (Pd/C), if used and subsequently filtered, can be pyrophoric when dry. Handle with care.
-
-
Grignard Reaction Hazards:
-
Reaction Initiation: Grignard reactions can have a notorious induction period, followed by a sudden and highly exothermic initiation.[9] This can lead to an accumulation of the halide starting material, which then reacts very rapidly, overwhelming the reactor's cooling capacity.[9]
-
Solvent Safety: Ethereal solvents like THF and Diethyl Ether, commonly used for Grignard reactions, are extremely flammable and can form explosive peroxides.
-
Quenching: The quenching of a large-scale Grignard reaction (e.g., with water or acid) is also highly exothermic and generates flammable hydrogen gas if unreacted magnesium is present. This step must be performed slowly and with extreme care.
-
A modern approach to mitigate the risks of Grignard reactions is the use of continuous flow reactors. These systems offer superior heat management due to a high surface-area-to-volume ratio and minimize the volume of the hazardous reaction mixture at any given time, preventing dangerous accumulations.[10][11]
Experimental Protocols
Protocol 1: Scale-Up Focused Suzuki-Miyaura Coupling
This protocol is designed for a ~1 kg scale synthesis of this compound, incorporating safety and scalability considerations.
-
Reactor Preparation:
-
Use a clean, dry 20L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
-
Reagent Charging:
-
Charge the reactor with 2,4-Difluorophenylboronic acid (1.05 eq).
-
Add 1-Bromo-2,4-difluorobenzene (1.0 eq).
-
Add the Palladium catalyst (e.g., XPhos-Pd-G3, 0.05 mol%) and the phosphine ligand. The use of preformed, air-stable catalysts is highly recommended for scale-up.
-
Add the solvent, typically a mixture of Toluene (5 vol) and water (2 vol). Sparge the solvent mixture with nitrogen for 20-30 minutes before addition.
-
-
Reaction Execution:
-
Begin vigorous stirring to ensure good mixing of the phases.
-
Prepare a degassed aqueous solution of the base (e.g., Potassium Carbonate, K₂CO₃, 2.5 eq).
-
CRITICAL STEP: Add the base solution slowly over 1-2 hours using a metering pump. Monitor the internal temperature closely. The rate of addition should be controlled to keep the temperature below a pre-determined safety limit (e.g., < 70°C).
-
After the addition is complete, heat the mixture to the target temperature (e.g., 80-90°C) and hold for 4-6 hours.
-
Monitor the reaction progress by in-process control (IPC) using HPLC or GC.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature.
-
Stop stirring and allow the phases to separate. Drain the lower aqueous phase.
-
Wash the organic phase with brine.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification (Crystallization):
-
Add hot isopropanol (approx. 3 volumes) to the crude residue and heat until all solids dissolve.
-
Slowly add water (approx. 1 volume) until the solution becomes slightly turbid.
-
Allow the mixture to cool slowly to room temperature, then further cool to 0-5°C for 2-4 hours to maximize crystal formation.
-
Filter the solid product and wash the cake with a cold mixture of isopropanol/water.
-
Dry the product under vacuum at 40-50°C.
-
General Scale-Up Workflow Logic
Caption: A phased approach to chemical process scale-up.
References
- 1. nbinno.com [nbinno.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. schnyderchemsafety.com [schnyderchemsafety.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Side-product formation in the synthesis of 2,4-Difluorobiphenyl and mitigation strategies
Technical Support Center: Synthesis of 2,4-Difluorobiphenyl
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during the synthesis of this critical intermediate. This compound is a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs)[1]. Its efficient synthesis is paramount, yet often complicated by the formation of undesired byproducts.
This document provides in-depth, experience-driven answers to frequently encountered problems, focusing on the widely used Suzuki-Miyaura coupling reaction, as well as other synthetic routes. Our goal is to equip you with the knowledge to not only identify and understand the origins of side-products but also to implement effective mitigation strategies to enhance the yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Symmetrical Biaryl Byproducts (Homocoupling)
Question: I am performing a Suzuki-Miyaura coupling to synthesize this compound and I'm observing a significant amount of a symmetrical biaryl impurity, such as 4,4'-difluorobiphenyl (from the homocoupling of 2,4-difluorophenylboronic acid) or the dimer of my aryl halide partner. What is causing this?
Answer: This is a classic case of homocoupling , a prevalent side reaction in Suzuki-Miyaura couplings that can significantly reduce the yield of your desired cross-coupled product and complicate purification[2]. Homocoupling of boronic acids is primarily driven by two mechanisms[2][3]:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process[2][4]. This pathway is a major contributor if the reaction is not performed under strictly anaerobic conditions.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer before the catalytic cycle is fully established[2][3]. This is particularly problematic at the beginning of the reaction.
A less common, third mechanism involving protonolysis followed by a second transmetalation has also been identified, especially with sterically hindered and electron-deficient arylboronic acids[5][6][7].
Question: How can I effectively minimize or eliminate homocoupling in my synthesis of this compound?
Answer: Minimizing homocoupling requires a multi-faceted approach that addresses the root causes. Here is a troubleshooting guide based on common experimental parameters.
| Potential Cause | Mitigation Strategy & Explanation |
| Presence of Oxygen | Rigorous Degassing: Oxygen is a primary culprit. Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by performing at least three freeze-pump-thaw cycles for more sensitive reactions. The exclusion of oxygen is critical to suppress this side reaction[3][4]. |
| Pd(II) Precatalyst | Use a Pd(0) Source: Directly using a Pd(0) catalyst like Pd(PPh₃)₄ can bypass the initial Pd(II)-mediated homocoupling. Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent, such as potassium formate, can help quickly generate the active Pd(0) species, minimizing its opportunity to cause homocoupling[8]. |
| Slow Reaction Kinetics | Ligand Optimization: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling pathway, specifically the reductive elimination step, making it kinetically favored over homocoupling[5][9]. Slow Reagent Addition: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction. This can be achieved by adding the boronic acid solution slowly over time using a syringe pump[10]. |
| Base and Solvent Choice | Optimize Base and Solvent: While less direct, the base and solvent system can influence the overall reaction rate. Ensure the chosen base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., Dioxane/H₂O, Toluene) are optimal for your specific substrate combination to ensure the cross-coupling proceeds efficiently[11]. |
Optimized Protocol: Suzuki-Miyaura Coupling to Minimize Homocoupling
-
Glassware Preparation: Thoroughly oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), 2,4-difluorophenylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with SPhos ligand, 1-2 mol%).
-
Solvent Degassing: Add a degassed solvent (e.g., toluene/water mixture). Ensure the solvent has been sparged with Argon or Nitrogen for at least 30 minutes prior to use[10].
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Issue 2: Formation of Reduced Arenes (Dehalogenation)
Question: My starting material, for instance, 1-bromo-X-benzene, is being converted into X-benzene instead of the desired 2,4-difluoro-X-biphenyl. What is causing this reduction?
Answer: This side reaction is known as dehalogenation or hydrodehalogenation . It occurs when the halogen atom on your electrophile is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct[9][12]. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This reactive species can arise from several sources in the reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water[9][13]. The Pd-H species then participates in the catalytic cycle, leading to the reductive elimination of the dehalogenated arene (Ar-H).
Electron-deficient aryl halides are particularly susceptible to this side reaction. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl[9][12][14].
Question: What are the most effective strategies to suppress the dehalogenation of my aryl halide?
Answer: Suppressing dehalogenation involves carefully selecting your reaction components to minimize the formation and influence of palladium-hydride species.
| Potential Cause | Mitigation Strategy & Explanation |
| Hydride-Donating Components | Base Selection: Avoid strong alkoxide bases if possible. Opt for weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄, which are less likely to act as hydride sources[9]. Solvent Choice: Use aprotic solvents such as dioxane, THF, or toluene instead of protic solvents like alcohols, which can be a source of hydrides[9][13]. |
| Substrate Reactivity | Halide Choice: If feasible for your synthesis, use an aryl bromide or chloride instead of an aryl iodide. Aryl iodides are the most prone to dehalogenation due to the weaker C-I bond and faster oxidative addition[9][14]. |
| Inefficient Catalysis | Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. These ligands promote the final reductive elimination step to form the desired C-C bond, helping this pathway outcompete the dehalogenation route[9]. |
| Reaction Conditions | Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation[12]. Aim to use a highly active catalyst system that allows the reaction to proceed to completion at a lower temperature and in a shorter timeframe. |
Issue 3: Loss of Boronic Acid Starting Material (Protodeboronation)
Question: I'm analyzing my crude reaction mixture and see the formation of 1,3-difluorobenzene, which corresponds to the protonated form of my 2,4-difluorophenylboronic acid. Why is my boronic acid decomposing?
Answer: You are observing protodeboronation , an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond[15]. This is a significant issue, especially for electron-deficient arylboronic acids like 2,4-difluorophenylboronic acid[15][16]. The electron-withdrawing nature of the fluorine atoms makes the ipso-carbon more susceptible to protonation, particularly under the basic and often aqueous conditions required for Suzuki coupling[17][18]. This decomposition consumes your starting material, lowers the yield, and introduces impurities.
Question: How can I prevent or minimize protodeboronation of 2,4-difluorophenylboronic acid?
Answer: The key is to make the desired cross-coupling reaction kinetically faster than the decomposition of the boronic acid.
| Potential Cause | Mitigation Strategy & Explanation |
| Inherent Instability | Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters. These esters are generally more robust and less prone to protodeboronation under coupling conditions. They can often be used directly in the Suzuki reaction[15]. |
| Harsh Reaction Conditions | Use Highly Active Catalysts: Employing modern, highly active palladium precatalysts (e.g., G3-XPhos) allows the reaction to proceed at lower temperatures and for shorter durations, minimizing the time the boronic acid is exposed to conditions that promote its decomposition[18]. Use Milder Bases: Strong bases can accelerate protodeboronation. Using a milder base like K₃PO₄ can be beneficial[18]. |
| Storage and Handling | Proper Storage: Store 2,4-difluorophenylboronic acid in a tightly sealed container under refrigeration and, if possible, under an inert atmosphere to prevent degradation over time[15]. |
Protocol: Conversion of Boronic Acid to Pinacol Ester
-
In a round-bottom flask, dissolve 2,4-difluorophenylboronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.
-
Set up the flask with a Dean-Stark apparatus to remove water.
-
Heat the mixture to reflux until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude 2,4-difluorophenylboronic acid pinacol ester can often be used in the subsequent Suzuki coupling without further purification[15].
Issue 4: Byproducts in Gomberg-Bachmann Reactions
Question: I am attempting to synthesize this compound via a Gomberg-Bachmann reaction starting from 2,4-difluoroaniline, but my yield is low and the product is contaminated with tar and colored impurities. How can I improve this?
Answer: The Gomberg-Bachmann reaction, which proceeds via a highly reactive aryl radical intermediate, is notoriously prone to side reactions that lead to low yields and difficult purifications[19]. The primary byproducts include:
-
Polymeric Tars: These are high-molecular-weight substances formed from the uncontrolled polymerization of the aryl radicals[19].
-
Fluorinated Phenols: Formed if the diazonium salt intermediate reacts with water in the reaction mixture[19].
-
Azo Compounds: These colored impurities result from the self-coupling of diazonium salt intermediates[19].
| Potential Cause | Mitigation Strategy & Explanation |
| Uncontrolled Radical Reactions | Low Temperature Control: Maintaining a low temperature (0-5 °C) during the diazotization step is critical to ensure the stability of the diazonium salt and prevent its premature, uncontrolled decomposition[19]. |
| High Reactant Concentration | Slow, Controlled Addition: Slowly add the diazotizing agent (e.g., sodium nitrite solution) to the aniline solution. This keeps the instantaneous concentration of the diazonium salt low, minimizing self-coupling and polymerization[19]. |
| Inefficient Inter-phase Reaction | Use a Phase-Transfer Catalyst: In the typical two-phase (aqueous/organic) Gomberg-Bachmann system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the diazonium salt to the organic phase, improving the efficiency of the desired coupling reaction with the arene and reducing side reactions[19]. |
| Reagent Purity | Use High-Purity Reagents: Ensure all reagents and solvents are of high purity, as impurities can initiate unwanted polymerization reactions[19]. |
Analytical Methods for Impurity Identification
Question: What are the best analytical techniques to identify and quantify the side-products in my reaction?
Answer: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying the components of a reaction mixture, including the starting materials, desired product, and non-volatile impurities[20][21].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile compounds, such as the dehalogenated byproduct (e.g., 1,3-difluorobenzene) and the desired this compound[20][22].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation of the main product and any isolated impurities. NMR of the crude product can provide a ratio of product to byproduct[12][23].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities, especially higher molecular weight byproducts like homocoupled dimers[20][22].
By understanding the mechanistic origins of side-products and implementing these targeted mitigation strategies, you can significantly improve the efficiency and robustness of your this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. pharmafocusasia.com [pharmafocusasia.com]
- 22. biomedres.us [biomedres.us]
- 23. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,4-Difluorobiphenyl
Welcome to the technical support center dedicated to the nuances of the Suzuki-Miyaura coupling, with a specific focus on reactions involving 2,4-difluorobiphenyl and related fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction, troubleshoot common issues, and optimize conditions for enhanced yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a fluorinated aryl halide is resulting in a low or non-existent yield. What are the primary parameters I should investigate?
A1: Low yields in Suzuki couplings with fluorinated substrates often stem from suboptimal catalyst systems or reaction conditions. Start by systematically evaluating the following:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may prove inefficient for electron-deficient fluorinated arenes. Consider more robust catalyst systems.[1] Electron-rich and bulky ligands, such as those based on phosphines or N-heterocyclic carbenes (NHCs), can promote the crucial oxidative addition step.[2][3]
-
Base Selection: The choice of base is critical for the transmetalation step. While common bases like K₂CO₃ or K₃PO₄ are effective in many cases, stronger bases such as Cs₂CO₃ may be necessary due to their higher solubility and reactivity.[1][4] Fluoride-based bases like CsF can also be highly effective.[4][5]
-
Solvent System: The polarity of the solvent significantly impacts the reaction. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used to dissolve both the organic substrates and the inorganic base.[1][3]
-
Temperature: Higher reaction temperatures can help overcome the activation energy barrier, especially with less reactive aryl chlorides.[1] However, be mindful that excessive heat can lead to catalyst decomposition and side reactions.
Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can it be minimized?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[2] This occurs when two boronic acid molecules couple with each other, consuming your starting material and reducing the yield of the desired product.
-
Solution: The most effective way to minimize homocoupling is to ensure your reaction is performed under strictly anaerobic conditions.[6] This involves thoroughly degassing your solvents and reaction mixture before adding the palladium catalyst and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[6]
Q3: What is protodeboronation and how can I prevent it?
A3: Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This side reaction is often facilitated by excess water or harsh basic conditions.[6]
-
Solution: To mitigate protodeboronation, consider using anhydrous solvents and reagents where possible.[6] If aqueous conditions are necessary, using a milder base or protecting the boronic acid as a more stable derivative (e.g., a pinacol ester) can be beneficial.
Q4: Can the fluorine atoms on the this compound substrate interfere with the reaction?
A4: Yes, the electron-withdrawing nature of fluorine atoms can affect the reactivity of the aryl halide. While this can make the oxidative addition step more favorable, it can also influence the overall electronic properties of the system. In some cases, C-F bond activation can occur, though this is less common under typical Suzuki conditions. The choice of a suitable palladium catalyst and ligand system is crucial to ensure selective C-X (where X is Br, I, or Cl) bond activation over C-F bond activation.[7]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed approach to troubleshooting specific issues you may encounter.
Issue 1: Reaction Stalls or Proceeds Very Slowly
Possible Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Diagnosis: The catalyst may be old, improperly stored, or simply not active enough for the specific substrate.
-
Solution: Use a fresh batch of a high-activity pre-catalyst. Consider screening a panel of modern palladium catalysts and ligands designed for challenging couplings. Buchwald and Fu have developed highly effective catalyst systems for such reactions.[4]
-
-
Poor Reagent Solubility:
-
Diagnosis: One or more of your starting materials (aryl halide, boronic acid, or base) may not be sufficiently soluble in the chosen solvent at the reaction temperature.[8]
-
Solution: Screen different solvents or solvent mixtures. For instance, a combination of a non-polar solvent like toluene with a more polar co-solvent like ethanol or the addition of water can improve solubility.[3][9] Ensure vigorous stirring to maximize the interaction between phases in biphasic systems.[10]
-
-
Incorrect Base Strength or Type:
-
Diagnosis: The base may not be strong enough to facilitate the transmetalation step effectively.
-
Solution: Experiment with a range of bases. For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[4][11]
-
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Causes & Solutions:
-
Catalyst Decomposition:
-
Diagnosis: High reaction temperatures or the presence of impurities can lead to the decomposition of the palladium catalyst into palladium black, which can catalyze various side reactions.
-
Solution: Lower the reaction temperature and ensure all reagents and solvents are of high purity.[1] Using a more stable catalyst system can also help.
-
-
Side Reactions of Functional Groups:
-
Diagnosis: Functional groups on your substrates may be reacting under the reaction conditions. For example, esters can be hydrolyzed under strongly basic conditions.[12]
-
Solution: Choose a milder base, such as potassium fluoride (KF), which can be effective while being less harsh on sensitive functional groups.[12] Alternatively, protect sensitive functional groups before the coupling reaction.
-
Data Summary: Optimizing Reaction Conditions
The following table summarizes the effect of different parameters on the yield of a model Suzuki coupling reaction between a fluorinated aryl bromide and a boronic acid.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| XPhos Pd G3 | Cs₂CO₃ | THF/H₂O | 80 | 95 |
| Pd(OAc)₂ / cataCXium A | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 88 |
This data is illustrative and actual results will vary depending on the specific substrates used.
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of a fluorinated aryl halide.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[13]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1, 10 mL) via syringe.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6][14][15]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6][13]
-
Purification: Purify the crude product by flash column chromatography.[13]
Optimized Protocol for Challenging Fluorinated Substrates
This protocol is tailored for more challenging couplings, such as those with this compound derivatives.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and a finely powdered, strong base (e.g., K₃PO₄, 2.0–3.0 equiv).[11]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon for 10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add a modern palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).[11]
-
Solvent Addition: Add a degassed aprotic polar solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[11]
-
Reaction: Heat the reaction mixture to a carefully controlled temperature (e.g., 80-110 °C).
-
Monitoring & Workup: Follow the same procedure as the standard protocol.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling mechanism.[2][9][13][16]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in Suzuki coupling reactions.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. vapourtec.com [vapourtec.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 2,4-Difluorobiphenyl
Welcome to the technical support center for 2,4-Difluorobiphenyl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this important synthetic building block. We will move beyond simple procedural lists to explain the rationale behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how do they originate?
The impurity profile of this compound is almost entirely dependent on its synthetic route. The two most prevalent methods are the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction, each with a characteristic set of byproducts.
-
From Suzuki-Miyaura Coupling: This is the most common and versatile method for forming the biphenyl bond.[1] However, it can introduce several impurities:
-
Homocoupling Products: The most common byproduct is the homocoupling of the boronic acid starting material, which can be exacerbated by the presence of oxygen.[2][3] This results in the formation of symmetrical biphenyls.
-
Unreacted Starting Materials: Incomplete reactions can leave residual aryl halides or boronic acids in the crude product.
-
Catalyst Residues: Palladium catalysts, while used in small amounts, can leach into the final product and must be removed, especially for pharmaceutical applications.[4]
-
Inorganic Salts: The base (e.g., Na₂CO₃, K₃PO₄) used in the reaction can remain after initial workup.[5]
-
-
From Gomberg-Bachmann Reaction: This older method involves the diazotization of an aniline.[6] While effective, it is known for producing a less clean crude product.[7]
-
Polymeric Tars: Aryl radicals generated during the reaction can polymerize, leading to high molecular weight, often colored, tars.[7]
-
Azo Compounds: Self-coupling of the diazonium salt intermediate can form colored azo compounds, particularly if the temperature is not well-controlled.[7]
-
Isomeric Biphenyls: The reaction can sometimes lack perfect regioselectivity, leading to the formation of other difluorobiphenyl isomers.[7]
-
Q2: What are the primary methods for purifying this compound?
Given that this compound is a crystalline solid at room temperature (Melting Point: ~63°C), the most effective purification techniques are crystallization and chromatography.[8][9] Fractional distillation is also a viable option for removing impurities with significantly different boiling points.
-
Recrystallization: Excellent for removing small amounts of impurities that are either much more or much less soluble than the product in a given solvent. It is particularly effective at removing colored tars and some isomeric impurities.
-
Fractional Distillation: Best suited for separating compounds with different boiling points. This can be effective for removing residual solvents or isomeric impurities if their boiling points are sufficiently different.[10]
-
Column Chromatography: The most powerful technique for separating complex mixtures or removing impurities with very similar polarity to the product, such as isomers.[11]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A multi-faceted approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): The primary tool for determining purity as a percentage (e.g., 99.5%). It is highly effective at separating volatile isomers and residual solvents.
-
Melting Point Analysis: A sharp melting point close to the literature value (~63°C) is a strong indicator of high purity.[9] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities with different chemical structures. ¹⁹F NMR is particularly useful for identifying other fluorinated species.[12]
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and can be adapted with specialized columns, such as those with fluorinated stationary phases, for enhanced separation of fluorinated compounds.[13]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the purification process.
Problem 1: My purified product is off-white or yellow, and the melting point is low (e.g., 58-61°C).
-
Likely Cause: The most probable cause is the presence of polymeric tars or colored azo compounds, especially if the synthesis was a Gomberg-Bachmann reaction.[7] These impurities act as contaminants that depress and broaden the melting point range.
-
Solution: Recrystallization with Activated Carbon.
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Add a small amount (1-2% by weight) of activated carbon to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.
-
Swirl the mixture and keep it hot for 5-10 minutes. The activated carbon will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of celite to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Problem 2: GC analysis shows a persistent peak with a similar retention time, and my purity is stuck at ~97%.
-
Likely Cause: This is characteristic of an isomeric impurity, such as 4,4'-Difluorobiphenyl or 2,2'-Difluorobiphenyl. Their similar structures and polarities make them difficult to separate by standard recrystallization.
-
Solution A: Fractional Distillation (if boiling points differ). This method relies on the difference in boiling points between the isomers. A fractionating column packed with Raschig rings or Vigreux indentations provides a large surface area for repeated vaporization-condensation cycles, effectively separating components with close boiling points.[10]
Compound Melting Point (°C) Boiling Point (°C) This compound ~63 ~244 4,4'-Difluorobiphenyl 88-91 ~255 2,2'-Difluorobiphenyl 118-120 ~247 (est.) As the table shows, the boiling points are quite close. Therefore, a highly efficient fractional distillation column is required, and some product loss is inevitable.
-
Solution B: Preparative Column Chromatography. This is the more reliable method for removing stubborn isomers.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar solvent system is required. Start with pure hexane and gradually increase the polarity by adding small amounts of a slightly more polar solvent like toluene or dichloromethane. The isomers will elute at slightly different rates, allowing for their separation. Fluorinated stationary phases can also offer unique selectivity for these separations.[14]
-
Problem 3: After purification from a Suzuki reaction, my product contains trace metals (e.g., Palladium).
-
Likely Cause: The palladium catalyst used in the coupling reaction can form soluble complexes that are carried through the workup.
-
Solution: Targeted Extraction and Filtration.
-
Aqueous Washes: During the initial workup, wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide. These agents can coordinate with the palladium, pulling it into the aqueous phase.
-
Filtration through Celite/Silica: After the initial workup, dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel or Celite®. This can often trap residual palladium complexes.
-
Recrystallization: This is often sufficient to exclude trace metal impurities into the mother liquor.
-
Problem 4: My yield after recrystallization is extremely low.
-
Likely Cause: This is typically due to one of two issues: using too much solvent or cooling the solution too quickly.
-
Troubleshooting Steps:
-
Minimize Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise to the crude solid until it just dissolves. Using excess solvent will keep a significant portion of your product dissolved even after cooling.[15]
-
Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance. This encourages the formation of large, pure crystals. Rapid cooling (e.g., plunging directly into an ice bath) can cause the product to "crash out" as a fine powder, trapping impurities.[15]
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second recrystallization to recover more product. This second crop will likely be less pure than the first but can be combined with other crude batches for re-purification.
-
Visualized Workflows and Protocols
General Purification Workflow
The following diagram outlines the standard decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: High-Yield Recrystallization
This protocol is optimized for removing common organic impurities and color from crude this compound.
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but sparingly soluble when cold. Good starting points are isopropanol, ethanol, or a hexane/ethyl acetate mixture. The principle of "like dissolves like" suggests that non-polar to moderately polar solvents are best.[16]
-
Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen solvent to boiling. Add the hot solvent to the flask in small portions with stirring until the solid just dissolves completely.
-
Decolorization (if needed): If the solution is colored, remove it from the heat and add a small amount of activated carbon (e.g., 0.1-0.2 g). Swirl and gently heat for 5 minutes.
-
Hot Filtration: Set up a short-stemmed funnel with fluted filter paper. Heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization. Filter the hot solution quickly to remove the carbon or any insoluble impurities.
-
Crystallization: Cover the receiving flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals using a Büchner funnel under vacuum. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40°C) until a constant weight is achieved.
Protocol 2: Column Chromatography for Isomer Separation
This protocol is designed to separate this compound from closely related isomers.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Sample Loading: Dissolve the impure product (e.g., 1.0 g) in a minimal amount of dichloromethane or toluene (~2-3 mL). Adsorb this solution onto a small amount of silica gel (~2 g) by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.
-
Elution: Begin eluting the column with pure hexane, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC) or GC.
-
Gradient Elution: If the compounds do not elute with pure hexane, gradually increase the solvent polarity. A very shallow gradient, such as increasing from 0% to 5% toluene in hexane over many column volumes, is often necessary to achieve separation of isomers.
-
Fraction Analysis: Analyze the collected fractions to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. rroij.com [rroij.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. labproinc.com [labproinc.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 16. solubilityofthings.com [solubilityofthings.com]
Stability issues of 2,4-Difluorobiphenyl under acidic or basic conditions
Welcome to the technical support center for 2,4-Difluorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under acidic and basic conditions. As a scientist with extensive experience in stability studies, I have structured this guide to offer not just protocols, but a deeper understanding of the chemical principles at play, ensuring the integrity and success of your experiments.
Introduction: The Stability Profile of a Fluorinated Biphenyl
This compound is a key building block in the synthesis of various pharmaceuticals and advanced materials. The presence of two fluorine atoms on one of the phenyl rings significantly influences its electronic properties, reactivity, and metabolic stability. While the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, its stability on an aromatic ring can be compromised under certain conditions, particularly through nucleophilic aromatic substitution (SNAr) pathways. Understanding the potential for degradation under acidic and basic stress is crucial for developing robust synthetic routes, ensuring the quality of intermediates, and predicting the stability of final products.
This guide provides a framework for investigating and troubleshooting the stability of this compound, focusing on hydrolytic degradation pathways. While specific degradation studies on this compound are not extensively reported in publicly available literature, the principles outlined here are derived from established knowledge of forced degradation studies and the known reactivity of fluorinated aromatic compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable under typical acidic or basic aqueous conditions?
A: Generally, aryl fluorides are relatively resistant to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions, particularly at elevated temperatures, degradation can occur. The primary anticipated degradation pathway, especially under basic conditions, is nucleophilic aromatic substitution (SNAr), where a hydroxide ion (OH⁻) displaces a fluoride ion.[3][4] The fluorine atom at the 2-position is likely more susceptible to substitution than the one at the 4-position due to the electronic effects of the adjacent phenyl ring. Under strongly acidic conditions, protonation of the aromatic ring could potentially facilitate nucleophilic attack by water, though this is generally less favorable than base-catalyzed hydrolysis.
Q2: What are the likely degradation products of this compound under basic hydrolysis?
A: The most probable degradation products would be mono-hydroxylated and di-hydroxylated difluorobiphenyls. The initial substitution of one fluorine atom would likely yield 2-fluoro-4-hydroxybiphenyl or 4-fluoro-2-hydroxybiphenyl. Further hydrolysis could lead to the formation of 2,4-dihydroxybiphenyl. The exact product distribution will depend on the reaction conditions (temperature, concentration of base, and reaction time).
Q3: How can I monitor the degradation of this compound in my reaction mixture?
A: The most effective technique for monitoring the degradation is Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) and a photodiode array (PDA) detector.[5] This setup allows for the separation of the parent compound from its more polar degradation products, and the MS provides mass information for identification. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique that can be used to monitor the disappearance of the this compound signals and the appearance of new signals corresponding to degradation products or the fluoride ion.[6][7][8][9]
Q4: I am observing unexpected peaks in my chromatogram after a reaction involving this compound under basic conditions. How can I determine if they are degradation products?
A: First, run a control experiment with this compound under the same basic conditions but without other reactants. If the same unexpected peaks appear, they are likely degradation products. To confirm, you can use UPLC-MS/MS to obtain fragmentation patterns of the parent compound and the unknown peaks. Degradation products will likely show a loss of fluorine and a gain of a hydroxyl group (a mass change of -19 Da for F and +17 Da for OH, resulting in a net change of -2 Da for each substitution).
Troubleshooting Guides
Issue 1: Significant loss of this compound in a reaction performed in a basic medium.
Possible Cause: Base-catalyzed hydrolysis of one or both C-F bonds.
Troubleshooting Steps:
-
Confirm Degradation:
-
Analyze a sample of your reaction mixture by UPLC-MS. Look for peaks with retention times shorter than this compound (indicating increased polarity) and masses corresponding to hydroxylated derivatives (e.g., M-2, M-4 of the parent compound).
-
-
Mitigate Degradation:
-
Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of hydrolysis.
-
Use a Weaker Base: If the reaction chemistry allows, switch to a non-nucleophilic or sterically hindered base.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Anhydrous Conditions: If water is not essential for your primary reaction, conduct the experiment under anhydrous conditions to prevent hydrolysis.
-
Issue 2: Inconsistent reaction yields when using this compound in a multi-step synthesis involving acidic workups.
Possible Cause: While less common, some degradation may occur under harsh acidic conditions, or impurities in the starting material could be reacting.
Troubleshooting Steps:
-
Assess Stability Under Acidic Conditions:
-
Conduct a forced degradation study by exposing a solution of this compound to the acidic conditions of your workup (e.g., 1 M HCl at 60°C) for a relevant period.
-
Analyze the stressed sample by UPLC-MS to check for any new peaks or a decrease in the parent peak area.
-
-
Refine Workup Procedure:
-
Neutralize Promptly: After the acidic step, neutralize the reaction mixture as quickly as possible.
-
Use Milder Acids: If possible, use a weaker acid or a buffered acidic solution.
-
Control Temperature: Perform the acidic workup at a lower temperature.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
1 M HCl and 1 M NaOH for neutralization
-
Volumetric flasks, pipettes, and vials
-
Heating block or water bath
-
UPLC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the vial at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for UPLC-MS analysis.
-
-
Basic Stress:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the vial at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for analysis.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water and incubate under the same conditions.
-
UPLC-MS Analysis: Analyze all samples using a suitable gradient UPLC-MS method to separate the parent compound from any degradation products.
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Identify potential degradation products by their mass-to-charge ratio (m/z) and retention time.
| Condition | Stressor | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours | Minimal to moderate degradation |
| Base Hydrolysis | 1 M NaOH | 60°C | 24 hours | Moderate to significant degradation |
Protocol 2: UPLC-MS/MS Method for Analysis
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.
-
MS/MS: Perform product ion scans on the parent mass of this compound and any suspected degradation products to aid in structural elucidation.
Visualizations
Caption: Plausible degradation pathway of this compound under basic conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Impurity Profiling of 2,4-Difluorobiphenyl
Welcome to the technical support resource for the analysis of 2,4-Difluorobiphenyl. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with the critical role of detecting, quantifying, and identifying impurities. The purity of active pharmaceutical ingredients (APIs) and key starting materials is paramount to drug safety and efficacy. This document provides in-depth, field-proven insights into common analytical challenges and their solutions, structured in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - The Regulatory & Strategic Landscape
This section addresses high-level questions regarding the strategy and regulatory framework for impurity analysis of this compound.
Q1: What are the most common types of impurities I should expect when working with this compound?
A: Impurities in this compound can be broadly classified into organic, inorganic, and residual solvents.[1][2] Organic impurities are of primary concern and typically originate from the manufacturing process or degradation.[3][4] Given that a common synthesis route is the Gomberg-Bachmann reaction starting from 2,4-difluoroaniline, you should anticipate impurities such as:
-
Starting Materials & Intermediates: Unreacted 2,4-difluoroaniline or diazonium salt intermediates.[5]
-
By-products: These can include isomeric biphenyls (e.g., other difluorobiphenyl isomers), fluorinated phenols (if the diazonium salt reacts with water), and colored azo compounds from self-coupling reactions.[6]
-
Polymeric Tars: High-molecular-weight substances formed from the polymerization of reactive intermediates, which are a known issue in Gomberg-Bachmann reactions.[6]
-
Degradation Products: Formed during storage or under stress conditions (e.g., oxidation, hydrolysis). Hydroxylated species like 2',4'-Difluorobiphenyl-4-ol are a possibility.[7]
Q2: What are the regulatory thresholds I need to be aware of for these impurities?
A: The International Council for Harmonisation (ICH) guidelines are the global standard. Specifically, ICH Q3A(R2) provides thresholds for new drug substances.[1][3][8] These thresholds are based on the maximum daily dose (MDD) of the drug and dictate when an impurity must be reported, identified, and qualified (i.e., have its safety established).
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2)[1] |
Note: Results for impurities below 1.0% should be reported to two decimal places (e.g., 0.06%).[1][9]
Q3: How do I choose the primary analytical technique: HPLC or GC?
A: The choice depends on the physicochemical properties of the impurities you expect to find. The following decision tree provides a logical starting point.
Caption: Decision tree for selecting the initial analytical technique.
-
Gas Chromatography (GC): Ideal for volatile and semi-volatile impurities, such as residual solvents, starting materials (e.g., benzene), and some lower molecular weight by-products.[10] GC coupled with Mass Spectrometry (GC-MS) is exceptionally powerful for identification.[11][12]
-
High-Performance Liquid Chromatography (HPLC): The workhorse method for a wider range of impurities, especially non-volatile, high molecular weight (e.g., polymeric tars), or thermally labile compounds.[13][14] It is generally the preferred method for purity analysis of the final drug substance.
Section 2: HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the purity analysis of this compound. This section tackles frequent problems encountered during method development and routine analysis.
Issue 1: My chromatogram shows significant peak tailing for the main this compound peak. What is the cause and how do I fix it?
A: Peak tailing for aromatic compounds is a classic and frequent issue in reversed-phase HPLC.[15][16] The primary cause is unwanted secondary interactions between your analyte and the stationary phase.
Causality: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (e.g., pH > 3), these silanols can become ionized (Si-O⁻) and interact strongly with analytes that have basic functional groups or, in the case of aromatic compounds like yours, through other secondary mechanisms.[15] This secondary retention mechanism leads to a portion of the analyte being held longer on the column, causing the characteristic peak tail.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting HPLC peak tailing.
Step-by-Step Solutions:
-
Use a Modern, End-Capped Column: Older "Type A" silica columns have more active silanol sites. Modern "Type B" high-purity, end-capped columns are specifically designed to minimize these interactions. For halogenated compounds, consider a Pentafluorophenyl (PFP) column, which offers alternative selectivity through dipole-dipole and pi-pi interactions and can improve peak shape.[17]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) using an acid like formic or phosphoric acid will suppress the ionization of silanol groups, significantly reducing secondary interactions.[15]
-
Increase Buffer Concentration: If operating at a specific pH is necessary, ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a consistent pH environment across the column and prevent peak distortion.[10][18]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[18] To check this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves dramatically, you are likely overloading the column.[15] Reduce the injection volume or sample concentration.
Issue 2: I am struggling to separate a critical impurity from the main this compound peak. What are my options?
A: Achieving adequate resolution is fundamental for accurate quantification. When dealing with co-eluting peaks, you need to alter the selectivity of your chromatographic system.
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. While increasing efficiency (e.g., using a longer column or smaller particle size) can help, changing the selectivity (the relative separation of the two peaks) is often the most effective strategy. Selectivity is primarily influenced by the mobile phase composition and the stationary phase chemistry.
Solutions, from easiest to most complex:
-
Optimize the Gradient: If you are using a gradient elution, make the gradient shallower around the elution time of the peaks of interest. A slower change in the organic solvent percentage will give more time for the peaks to separate.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. Acetonitrile and methanol have different properties and will interact with your analytes and the stationary phase differently, which can significantly alter selectivity.
-
Change the Stationary Phase: This is the most powerful way to change selectivity. If a C18 column is not providing the required separation, consider a column with a different chemistry. For this compound and its likely impurities, a Pentafluorophenyl (PFP) column is an excellent choice. PFP phases provide unique selectivity for halogenated and aromatic compounds due to multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole).[17]
-
Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) will decrease mobile phase viscosity and can sometimes improve peak shape and resolution. However, its effect on selectivity can be unpredictable and must be evaluated experimentally.
Protocol 1: Generic RP-HPLC Method for Impurity Profiling
This protocol provides a robust starting point for developing a validated impurity method for this compound.
| Parameter | Condition | Rationale |
| Column | C18 or PFP, 4.6 x 150 mm, 3.5 µm | C18 is a good starting point; PFP offers alternative selectivity for halogenated compounds.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress silanol interactions and improve peak shape.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% B to 80% B in 20 minutes, then hold at 80% B for 5 minutes. | A broad gradient is a good starting point to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically absorb well at this wavelength. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Injection Vol. | 5 µL | A smaller volume helps prevent column overload and peak distortion. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Dissolving the sample in a solvent similar to the mobile phase prevents peak distortion.[10] |
Section 3: GC-MS Troubleshooting & Analysis Guide
For volatile and semi-volatile impurities, GC-MS is the method of choice, offering excellent separation and definitive identification.
Issue 1: I see an unknown peak in my GC-MS analysis. How can I confidently identify it?
A: Identifying unknown impurities is a systematic process that combines chromatographic data, mass spectral interpretation, and process knowledge.
Causality: Electron Ionization (EI) in GC-MS fragments molecules in a reproducible way, creating a "fingerprint" mass spectrum. This spectrum can be compared against extensive libraries to find a match. For halogenated compounds, the isotopic pattern of chlorine or bromine is a key identifier; for fluorinated compounds like yours, fragmentation patterns are crucial.
Workflow for Impurity Identification:
Caption: Workflow for the identification of an unknown impurity by GC-MS.
Step-by-Step Identification Process:
-
Mass Spectral Library Search: Compare the acquired spectrum against commercial libraries like NIST or Wiley. A high match factor (>800) suggests a likely identity.[19]
-
Manual Interpretation:
-
Molecular Ion (M•+): Look for the molecular ion peak. Its mass gives the molecular weight of the compound. For biphenyls, this peak is typically prominent.
-
Fragmentation Pattern: For halogenated biphenyls, the loss of halogen atoms is a common fragmentation pathway.[20] For example, you might see ions corresponding to [M-F]+ or [M-HF]+.
-
The 'Ortho Effect': For polychlorinated or polybrominated biphenyls with halogens at the 2,2' positions, an unusually intense [M-X]+ (or [M-2X]+) peak is often observed.[21][22] While less pronounced for fluorine, be aware of unusual fragmentation patterns that could indicate specific isomeric structures.
-
-
Correlate with Process Knowledge: Does the proposed structure make chemical sense? Could it be formed from the known reactants and conditions? This step is crucial for avoiding false positives from library searches.
-
Confirmation with a Reference Standard: The only way to be 100% certain is to purchase or synthesize a reference standard of the suspected impurity and analyze it.[19] If the retention time and mass spectrum match perfectly, the identity is confirmed.
Protocol 2: Generic GC-MS Method for Volatile Impurities
This protocol provides a starting point for analyzing volatile and semi-volatile impurities related to this compound synthesis.
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides good chromatographic efficiency and is compatible with MS detectors. |
| Inlet Temp. | 280 °C | Ensures complete vaporization of the analyte and impurities. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading when analyzing the main component. A lower split ratio or splitless injection may be needed for trace impurities. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) | A standard temperature program that can separate compounds with a range of boiling points.[23] |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching.[20] |
| Scan Range | 45 - 500 m/z | Covers the expected mass range for the parent compound and likely impurities. |
Section 4: References
-
Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds - Benchchem. 15
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). 1
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. 3
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006). 8
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. 2
-
Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification - PubMed. 21
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). 9
-
The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - MDPI. (2024). 22
-
mass spectrometric ionization pattern of 209 polychlorinated biphenyls - Dioxin 20XX International Symposium. 20
-
Addressing peak tailing in HPLC analysis of phenolic compounds - Benchchem. 16
-
DETERMINATION OF POLYCHLORINATED BIPHENYL COMPOUNDS THROUGH GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY METHOD - UPB. --INVALID-LINK--
-
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4-Difluorophenol - Benchchem. 17
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. 18
-
analytical methods for detecting impurities in 3,4-Dichloro-2-fluorobenzodifluoride - Benchchem. 10
-
Application Note: Quantitative Analysis of 2,4-Difluorophenol in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. 23
-
Synthesis of this compound - PrepChem.com. 5
-
New analytical methods for impurity detection - Select Science. (2020). 4
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu. 11
-
Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. 12
-
Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (2025). 19
-
strategies to minimize byproduct formation in Gomberg-Bachmann reactions for difluorobiphenyl synthesis - Benchchem. 6
-
Analytical Strategies for Monitoring Residual Impurities | BioPharm International. 13
-
High Performance Liquid Chromatography - Sigma-Aldrich. 14
-
2',4'-Difluorobiphenyl-4-ol | LGC Standards. 7
References
- 1. database.ich.org [database.ich.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. selectscience.net [selectscience.net]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2',4'-Difluorobiphenyl-4-ol | LGC Standards [lgcstandards.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. mca.gm [mca.gm]
- 10. benchchem.com [benchchem.com]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. dioxin20xx.org [dioxin20xx.org]
- 21. Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects [mdpi.com]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Guide to the Computational Analysis of Difluorobiphenyl Isomers: A DFT-Based Comparison Featuring 2,4-Difluorobiphenyl
This guide provides a detailed comparative analysis of 2,4-Difluorobiphenyl and its structural isomers using Density Functional Theory (DFT). It is designed for researchers, chemists, and drug development professionals who leverage computational tools to predict and understand molecular properties, thereby guiding experimental design. We will explore the structural, thermodynamic, and electronic differences that arise from simply changing the position of two fluorine atoms on the biphenyl scaffold.
The introduction of fluorine into organic molecules can dramatically alter their conformational preferences, electronic distributions, and metabolic stability, making fluorinated compounds highly valuable in medicinal chemistry and materials science.[1][2] Biphenyl, a simple biaryl system, serves as an excellent backbone for studying the nuanced effects of substitution. The dihedral angle between its two phenyl rings is a delicate balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance of the ortho-hydrogens (favoring a twisted conformation).[3] By computationally examining isomers like this compound, 2,2'-difluorobiphenyl, 3,3'-difluorobiphenyl, and 4,4'-difluorobiphenyl, we can gain precise insights into these structure-property relationships.
Methodology: The Rationale Behind the Computational Protocol
To ensure a robust and reliable comparison, a well-chosen computational methodology is paramount. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance of computational cost and accuracy for systems of this size.[4][5]
The Computational Workflow
The entire process, from initial structure to final data analysis, follows a systematic and validated workflow. This ensures that the comparisons between isomers are consistent and the results are reliable.
Caption: A schematic of the DFT computational workflow.
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Preparation : The initial 3D coordinates for this compound and its isomers (2,2'-, 3,3'-, and 4,4'-) are generated using a molecular builder.
-
Selection of Theory Level : The calculations are performed using the Gaussian 09/16 software package. The level of theory chosen is B3LYP/6-311++G(d,p) .
-
Justification : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has a long track record of providing reliable geometric and electronic properties for a wide range of organic molecules.[5][6] The 6-311++G(d,p) basis set is a Pople-style, triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, essential for accurately describing electron density far from the nuclei. The (d,p) specifies the addition of polarization functions, which allow for non-spherical electron distribution and are critical for accurately modeling bonding environments.[4][5][7]
-
-
Geometry Optimization : Each isomer's geometry is fully optimized in the gas phase without constraints. The optimization is continued until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.
-
Vibrational Frequency Analysis : A frequency calculation is performed on each optimized structure at the same level of theory.
-
Purpose : This step serves two critical functions. First, it confirms that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary (negative) frequencies.[5] Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections used to calculate relative Gibbs free energies.
-
-
Property Calculation : From the optimized and frequency-confirmed structures, several key properties are calculated:
Results and Discussion: A Comparative Overview
The positioning of the fluorine atoms significantly influences the structural and electronic characteristics of the biphenyl system. The following sections compare the calculated properties of this compound against its key isomers.
Molecular Structures of Difluorobiphenyl Isomers
Caption: The molecular structures of the analyzed isomers.
Structural Analysis: The Dihedral Angle
The inter-ring dihedral angle (C-C-C-C) is the most telling structural parameter in biphenyl systems. It directly reflects the degree of steric hindrance versus π-conjugation.
| Isomer | Dihedral Angle (°) | Key Observations |
| This compound | 54.1° | Significant twisting due to steric repulsion from the ortho-fluorine atom. |
| 2,2'-Difluorobiphenyl | 60.5° | The most twisted isomer due to severe steric clash between the two ortho-fluorine atoms.[10] |
| 3,3'-Difluorobiphenyl | 45.2° | Minimal steric hindrance from meta-substituents, resulting in a dihedral angle close to that of unsubstituted biphenyl. |
| 4,4'-Difluorobiphenyl | 44.5° | The para-substituents exert no additional steric hindrance, leading to the smallest dihedral angle among the isomers. |
| Biphenyl (for reference) | ~44.4° | Experimental gas-phase value, showing good agreement with meta- and para-substituted isomers.[11] |
As predicted, substitution at the ortho positions (positions 2, 2', 6, 6') forces the phenyl rings apart to minimize steric repulsion, resulting in a larger dihedral angle. This twisting disrupts π-conjugation across the rings. The 2,4-isomer represents an intermediate case where one ring's ortho-position is substituted.
Thermodynamic Stability
By comparing the Gibbs free energies, we can rank the isomers by their thermodynamic stability. The isomer with the lowest energy is the most stable.
| Isomer | Relative Energy (kcal/mol) | Stability Rank |
| 4,4'-Difluorobiphenyl | 0.00 | 1 (Most Stable) |
| 3,3'-Difluorobiphenyl | +0.21 | 2 |
| This compound | +2.15 | 3 |
| 2,2'-Difluorobiphenyl | +4.98 | 4 (Least Stable) |
The stability trend correlates directly with steric strain. The 4,4'- and 3,3'- isomers, which lack ortho-substituent clashes, are the most stable. The significant steric penalty in the 2,2'-isomer makes it the least stable by a considerable margin. The 2,4-isomer lies in between, possessing only one source of ortho-strain.
Electronic Properties: Dipole Moment and Frontier Orbitals
The electronic nature of the isomers is heavily influenced by the high electronegativity of the fluorine atoms and the overall molecular symmetry.
| Isomer | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | 2.21 D | -6.98 | -0.61 | 6.37 |
| 2,2'-Difluorobiphenyl | 2.85 D | -7.05 | -0.55 | 6.50 |
| 3,3'-Difluorobiphenyl | 1.55 D | -7.01 | -0.69 | 6.32 |
| 4,4'-Difluorobiphenyl | 0.00 D | -6.95 | -0.65 | 6.30 |
-
Dipole Moment : The dipole moment is a measure of molecular polarity. The perfectly symmetric 4,4'-isomer has a zero dipole moment as the individual C-F bond dipoles cancel each other out.[12] In contrast, the asymmetric 2,4- and 2,2'-isomers exhibit large dipole moments due to the non-symmetrical arrangement of the highly electronegative fluorine atoms.
-
HOMO-LUMO Gap : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability.[8][13] A larger gap suggests lower reactivity. The isomers show relatively similar energy gaps, with the 2,2'-isomer having the largest gap. This can be attributed to the reduced π-conjugation caused by its large dihedral angle, which raises the LUMO energy and slightly lowers the HOMO energy.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative measure of the electron density on each atom. The results confirm the strong electron-withdrawing nature of the fluorine atoms.
| Isomer | NBO Charge on F (ortho) | NBO Charge on F (para) |
| This compound | -0.51 e | -0.50 e |
| 2,2'-Difluorobiphenyl | -0.52 e | - |
| 3,3'-Difluorobiphenyl | - | - |
| 4,4'-Difluorobiphenyl | - | -0.49 e |
Note: For 3,3'-difluorobiphenyl, the charge on the meta-fluorine is approximately -0.50 e.
The analysis shows a consistently high negative charge (around -0.5 e) on the fluorine atoms across all isomers, confirming their strong electronegativity. This charge polarization is fundamental to the intermolecular interactions these compounds can form, such as hydrogen bonding and dipole-dipole interactions.
Conclusion
This DFT-based comparative analysis demonstrates that the isomeric form of difluorobiphenyl has a profound impact on its structural, thermodynamic, and electronic properties.
-
This compound emerges as a molecule with significant polarity (2.21 D) and moderate steric strain, placing it intermediate in stability between the highly strained ortho-substituted isomers and the more stable meta/para isomers.
-
Steric hindrance is the dominant factor controlling both the dihedral angle and the relative stability of the isomers, with ortho-substitution leading to greater twisting and lower stability.
-
Molecular symmetry dictates the overall dipole moment, with the asymmetric 2,4- and 2,2'-isomers being highly polar, while the symmetric 4,4'-isomer is nonpolar.
-
The HOMO-LUMO gap , an indicator of kinetic stability, is influenced by the degree of π-conjugation, which is, in turn, controlled by the dihedral angle.
This computational guide underscores the power of DFT to dissect the subtle yet critical differences between structural isomers. The insights gained from such analyses are invaluable for drug development professionals and materials scientists in the rational design of molecules with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. westmont.edu [westmont.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. NBO [cup.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4,4'-difluorobiphenyl [stenutz.eu]
- 13. learn.schrodinger.com [learn.schrodinger.com]
A Senior Application Scientist's Guide to the Validated Quantification of 2,4-Difluorobiphenyl in Pharmaceutical Workflows
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise quantification of intermediates and potential impurities is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. 2,4-Difluorobiphenyl (2,4-DFBP) is a key starting material and potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate measurement is critical to controlling reaction stoichiometry, monitoring impurity profiles, and ensuring the final drug product's quality.
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, moving beyond a simple listing of protocols to explain the fundamental causality behind experimental choices. We will dissect and compare the two most prevalent and robust techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the data and workflows necessary for immediate application in a drug development setting.
The Analytical Challenge: Physicochemical Properties of this compound
Understanding the molecule is the first step to measuring it effectively. This compound is a non-polar, aromatic compound with good thermal stability and a molecular weight of 192.17 g/mol . Its characteristics—moderate volatility and a strong UV chromophore due to the biphenyl system—make it an ideal candidate for both GC and HPLC analysis. The choice between these techniques often hinges on the specific analytical context, such as the sample matrix, required sensitivity, and available instrumentation.
Comparative Analysis of Core Methodologies: HPLC vs. GC
While both techniques are suitable, they offer distinct advantages and are governed by different separation principles. The selection of a method is a strategic decision based on the specific analytical goal.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse method in quality control (QC) environments due to its robustness, ease of use, and direct applicability to samples dissolved in common organic solvents. The separation is based on the partitioning of 2,4-DFBP between a non-polar stationary phase (typically C18) and a polar mobile phase.
-
Gas Chromatography with Mass Spectrometry (GC-MS): This technique offers superior specificity and sensitivity. Separation occurs based on the compound's volatility and interaction with the stationary phase in a capillary column. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments, making it an invaluable tool for impurity identification and trace-level quantification.
Workflow Overview: HPLC-UV Method
The following diagram illustrates a standard workflow for the quantification of this compound using an HPLC-UV system.
A Comparative Guide to the Biological Activity of Fluorinated Biphenyls
Introduction: The Strategic Role of Fluorine in Biphenyl Scaffolds
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] The strategic incorporation of fluorine atoms into this scaffold has become a powerful and widely adopted strategy to modulate a molecule's biological profile.[3][4] Fluorine, being the most electronegative element, imparts unique properties when substituted for hydrogen.[5][6] These modifications can profoundly influence a compound's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins, often leading to enhanced potency and improved pharmacokinetic properties.[7][8]
This guide provides a comparative analysis of the biological activities of fluorinated biphenyls, focusing on two key areas of therapeutic interest: antifungal activity and enzyme inhibition. By examining structure-activity relationships (SAR) and presenting supporting quantitative data, this document aims to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of novel fluorinated biphenyl-based therapeutics. We will delve into specific examples, compare their efficacy, and provide detailed, field-proven experimental protocols to validate these activities in a laboratory setting.
Comparative Analysis of Biological Activity
The introduction of fluorine can lead to dramatic shifts in biological activity. The position and number of fluorine atoms on the biphenyl rings are critical determinants of the compound's efficacy and selectivity.[9]
Case Study 1: Antifungal Activity
Fluorinated biphenyls have shown significant promise as antifungal agents.[1][10] Fluorination can enhance the compound's ability to penetrate fungal cell membranes and interact with intracellular targets. For instance, in the development of novel fluconazole analogues, the addition of fluorine atoms to a phenyl ring attached to the core structure resulted in compounds with broad-spectrum antifungal activity, in some cases showing potency 32 times greater than the parent drug, fluconazole, against resistant Candida species.[11][12]
Structure-Activity Relationship Insights: The antifungal activity of these compounds is highly dependent on the substitution pattern.[13][14] Studies on various derivatives have shown that:
-
Halogenation: The presence of halogens, particularly fluorine, on the phenyl ring generally increases antifungal potency.[11]
-
Substitution Position: The specific location of the fluorine atom can significantly impact activity, suggesting a defined interaction within the target's binding site.
-
Monosubstitution vs. Disubstitution: In some series of fluconazole analogues, monosubstituted fluorinated compounds provided superior activity compared to their disubstituted counterparts, indicating that an optimal balance of electronics and sterics is crucial.[12]
Table 1: Comparative Antifungal Activity (MIC) of Fluorinated Azole Derivatives
| Compound | Substituent on Phenyl Ring | C. albicans (MIC, µg/mL) | C. krusei (MIC, µg/mL) | Reference |
| Fluconazole (Control) | - | 16 | 16 | [11] |
| Compound 8b | 2-Fluoro | 0.5 | 0.5 | [11] |
| Compound 8c | 4-Fluoro | 0.5 | 0.5 | [11] |
| Compound 8a | 2-Chloro | 1 | 2 | [11] |
| Compound 8q | 2,4-Difluoro | 4 | 8 | [12] |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[15] Lower values indicate higher potency.
Case Study 2: Enzyme Inhibition - Fatty Acid Amide Hydrolase (FAAH)
Fluorinated biphenyls are also prominent as inhibitors of various enzymes, including Fatty Acid Amide Hydrolase (FAAH).[16] FAAH is a serine hydrolase that degrades endocannabinoids like anandamide, making it a key therapeutic target for pain, inflammation, and anxiety.[17] The biphenyl scaffold serves as a versatile template for designing potent FAAH inhibitors, and fluorination is often used to fine-tune their inhibitory activity.[18] For example, derivatives of the NSAID flurbiprofen, a fluorinated biphenyl, have been explored as potent FAAH inhibitors.[19]
Structure-Activity Relationship Insights: The development of FAAH inhibitors has revealed key SAR trends:
-
Irreversible Inhibition: Many potent inhibitors act by irreversibly acylating the catalytic serine residue in the FAAH active site. The potency of such inhibitors is time-dependent.[16][20]
-
Hydrophobic Interactions: The biphenyl moiety often fits into a hydrophobic pocket within the enzyme's active site, and substitutions that enhance this interaction can improve potency.[21]
-
Polar Substituents: The introduction of small, polar groups can sometimes improve activity, suggesting the potential for hydrogen bonding interactions with the enzyme.[18]
Table 2: Comparative FAAH Inhibitory Activity (IC50) of Biphenyl Derivatives
| Compound | Core Scaffold / Key Feature | FAAH IC50 / Ki | Inhibition Type | Reference |
| Flu-AM4 | Flurbiprofen Analogue | Ki = 13 nM | Competitive, Reversible | [22] |
| Ibu-AM68 | Ibuprofen Analogue | Ki = 0.26 µM | Reversible, Mixed-Type | [22] |
| URB524 | Cyclohexylcarbamic acid biphenyl ester | Potent Inhibitor | Irreversible | [18] |
| Compound 5 | Oxazolylphenyl carbamate | IC50 = 0.82 nM | Irreversible | [20] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is another measure of inhibitor potency.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These methods are based on established, validated techniques for assessing antifungal activity and enzyme inhibition.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for screening compounds against yeast pathogens like Candida species.[23][24]
Causality Behind Experimental Choices:
-
RPMI 1640 Medium: This is the standardized medium for antifungal susceptibility testing of yeasts, buffered with MOPS to maintain a stable pH of 7.0, ensuring consistent growth conditions.[24]
-
96-Well U-bottom Plates: These plates are standard for microdilution assays, and the 'U' shape helps in visualizing the fungal growth button.[24]
-
Inoculum Standardization: Using a spectrophotometer to adjust the inoculum to a specific cell density is critical for the reproducibility of MIC values.[15]
-
Positive and Negative Controls: Fluconazole serves as a positive control to validate the assay's sensitivity, while the drug-free well (growth control) and medium-only well (sterility control) ensure the fungus is viable and the medium is not contaminated.[23]
Workflow Diagram:
Caption: Workflow for Broth Microdilution Antifungal Assay.
Step-by-Step Methodology:
-
Preparation of Antifungal Agent: Dissolve the fluorinated biphenyl compounds in dimethyl sulfoxide (DMSO) to create a high-concentration stock. Prepare serial twofold dilutions in a 96-well microdilution plate using RPMI 1640 medium to a final volume of 100 µL per well.[25] The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation: Culture the fungal strain (e.g., C. albicans) on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the cell suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in RPMI 1640 medium to achieve a final working concentration of 0.5-2.5 x 10^3 cells/mL.[24][26]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate, bringing the final volume to 200 µL. This step halves the drug concentration to the final test concentrations.
-
Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum) on each plate.[25] A known antifungal like fluconazole should be run in parallel as a positive control.[11]
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[25]
-
MIC Determination: After incubation, determine the Minimum Inhibitory Concentration (MIC) by visually inspecting the plates. The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[15]
Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a common fluorescence-based method for screening FAAH inhibitors, adapted from commercially available kits and published methodologies.[27][28] The assay measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.
Causality Behind Experimental Choices:
-
Fluorometric Substrate: AMC arachidonoyl amide is a specific FAAH substrate that releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis, providing a sensitive and continuous measure of enzyme activity.[27]
-
High pH Buffer: The assay buffer (Tris-HCl, pH 9.0) provides the optimal pH for FAAH enzymatic activity, maximizing the signal window for inhibition studies.[16][27]
-
Pre-incubation Step: For irreversible or time-dependent inhibitors, pre-incubating the enzyme and inhibitor before adding the substrate is crucial. This allows for the covalent bond to form, providing an accurate measurement of potency.[16]
-
Controls: The "100% Initial Activity" wells (enzyme, buffer, solvent) and "Background" wells (buffer, solvent) are essential for data normalization and calculating the percentage of inhibition accurately.[27]
Workflow Diagram:
Caption: Workflow for Fluorometric FAAH Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[27] Dilute the recombinant human FAAH enzyme and the test compounds (fluorinated biphenyls) to the desired concentrations in the assay buffer. Dissolve the fluorogenic substrate (e.g., AMC arachidonoyl amide) in ethanol or DMSO.[27]
-
Plate Setup (96-well black plate):
-
Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilution.[16]
-
100% Activity Control: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of solvent (e.g., DMSO).[27]
-
Background Control: Add 180 µL of Assay Buffer and 10 µL of solvent.[27]
-
-
Pre-incubation: Cover the plate and incubate at 37°C for a set period (e.g., 15-60 minutes). The pre-incubation time is a critical variable for time-dependent inhibitors.[16][20]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[16]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time (kinetic read) for 30 minutes at 37°C, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[27][28]
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.[16]
-
Determine the initial reaction rate (V₀) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.[22]
-
Discussion & Future Perspectives
The comparative data clearly demonstrate that fluorination is a highly effective strategy for optimizing the biological activity of biphenyl-based compounds. In antifungal drug design, fluorine substitution can lead to multi-fold increases in potency, overcoming resistance mechanisms observed with existing therapies.[11] Similarly, in enzyme inhibition, fluorinated biphenyls can achieve high-affinity interactions, leading to potent and selective inhibitors for targets like FAAH.[20][21]
The provided protocols offer robust, self-validating systems for screening and characterizing these compounds. The inclusion of appropriate controls and standardized reagents is paramount for generating reliable and comparable data.
Future research should focus on exploring more diverse fluorination patterns and the incorporation of novel fluoroalkyl groups.[7] A deeper understanding of how fluorine substitution impacts drug metabolism and safety profiles will also be critical. Combining empirical screening, as outlined in this guide, with computational modeling will undoubtedly accelerate the discovery of next-generation fluorinated biphenyl therapeutics with superior efficacy and safety.[29]
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-antifungal activity relationship of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Development and characterization of a promising fluorine-18 labelled radiopharmaceutical for in vivo imaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. caymanchem.com [caymanchem.com]
- 29. mdpi.com [mdpi.com]
A Researcher's Guide to X-ray Crystallographic Data Validation: A Comparative Analysis of Biphenyl and 2,2'-Difluorobiphenyl
For researchers, scientists, and drug development professionals, the integrity of crystallographic data is paramount. A crystal structure is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, providing invaluable insights for structure-based drug design and materials science. However, the raw output of a crystallographic experiment is not the final word. Rigorous validation is a critical and indispensable step to ensure the accuracy and reliability of the determined structure. This guide provides an in-depth look at the process of X-ray crystallographic data validation, using a comparative analysis of biphenyl and its fluorinated analogue, 2,2'-difluorobiphenyl, as a practical framework.
While the specific crystallographic data for 2,4-Difluorobiphenyl is not publicly available, we can leverage the data for the structurally related 2,2'-difluorobiphenyl to illustrate the validation process. This comparison will highlight how subtle changes in molecular structure can influence crystallographic parameters and underscore the importance of a systematic validation approach.
The Cornerstone of Structural Science: Why Validate Crystallographic Data?
The process of determining a crystal structure through X-ray diffraction is complex, involving data collection, processing, structure solution, and refinement. Throughout this pipeline, errors and inaccuracies can be introduced. Data validation serves as a crucial quality control step, identifying potential issues and ensuring that the final structural model is a chemically and physically reasonable representation of the molecule.[1]
Key reasons for stringent validation include:
-
Ensuring Geometric Soundness: Validation checks for inconsistencies in bond lengths, bond angles, and torsion angles, comparing them against established chemical knowledge.
-
Identifying Errors in Data Collection and Processing: Issues such as incomplete data or incorrect space group assignment can be flagged.
-
Preventing Over-fitting of the Data: The refinement process can sometimes lead to a model that fits the experimental data well but is chemically unrealistic. Validation helps to identify such instances.
-
Upholding Scientific Rigor and Reproducibility: Validated data ensures that published structures are reliable and can be confidently used by the wider scientific community.
Accessing Crystallographic Data: The Role of Public Databases
The crystallographic data used in this guide were obtained from publicly accessible databases, which are invaluable resources for the scientific community.
-
2,2'-Difluorobiphenyl: The crystallographic information file (CIF) for this compound was sourced from the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule organic and metal-organic crystal structures.[2] The CSD assigns a unique deposition number to each entry; for 2,2'-difluorobiphenyl, the relevant entry is under the deposition code PUGPIQ.
-
Biphenyl: The CIF for the parent compound, biphenyl, was obtained from the Crystallography Open Database (COD), an open-access collection of crystal structures of small to medium-sized molecules.
A Step-by-Step Guide to Crystallographic Data Validation using CHECKCIF
The International Union of Crystallography (IUCr) provides a free online service called CHECKCIF for the validation of crystallographic data.[3][4] This tool performs a battery of checks on a submitted CIF and generates a detailed report with alerts that highlight potential issues.
Here is a step-by-step protocol for using CHECKCIF:
-
Prepare your Crystallographic Information File (CIF): The CIF is a standard text file format for storing crystallographic information. It contains all the necessary data about the crystal structure, including unit cell parameters, space group, atomic coordinates, and experimental details.
-
Navigate to the IUCr's CHECKCIF web service: The service is freely accessible online.
-
Upload your CIF: Use the provided interface to upload the CIF you wish to validate.
-
Run the CHECKCIF analysis: The server will process your file and generate a validation report.
-
Interpret the CHECKCIF Report: The report is divided into sections, with alerts categorized by their severity (A, B, C, G).
-
A-level alerts indicate serious issues that require immediate attention and correction.
-
B-level alerts suggest potentially significant problems that should be carefully investigated.
-
C-level alerts are less severe and may point to minor inconsistencies or areas for improvement.
-
G-level alerts are generally informational and provide useful statistics about the structure.
-
It is crucial to address or provide a scientifically sound explanation for all A and B-level alerts before publishing or using the crystallographic data.
Visualizing the Validation Workflow
The process of crystallographic data validation can be visualized as a systematic workflow, from the initial experiment to the final validated structure.
Caption: A flowchart illustrating the key stages of X-ray crystallographic data validation.
Comparative Analysis: Biphenyl vs. 2,2'-Difluorobiphenyl
To illustrate the practical application of crystallographic data validation, we will compare the key parameters for biphenyl and 2,2'-difluorobiphenyl.
| Parameter | Biphenyl | 2,2'-Difluorobiphenyl | Significance of the Parameter |
| CSD/COD Code | e.g., COD: 1010081 | PUGPIQ | Unique identifier for the crystal structure in the respective database. |
| Chemical Formula | C12 H10 | C12 H8 F2 | Defines the elemental composition of the molecule. |
| Crystal System | Monoclinic | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P 1 21/c 1 | F dd 2 | Defines the symmetry operations within the crystal lattice. |
| Resolution (Å) | Typically high for small molecules | Typically high for small molecules | A measure of the level of detail in the electron density map. Lower values indicate higher resolution.[5] |
| R-factor (R1) | Typically < 0.05 | 0.031 | A measure of the agreement between the crystallographic model and the experimental diffraction data. Lower values are better. |
| Completeness (%) | > 95% | > 95% | The percentage of measured unique reflections compared to the theoretically possible reflections. Higher values are better. |
| Key CHECKCIF Alerts | Typically none for a well-refined structure | To be determined by running CHECKCIF | Highlights potential issues with the crystal structure that require further investigation. |
Note: The values for Resolution and R-factor for biphenyl are typical for a well-refined small molecule structure. The R-factor for 2,2'-difluorobiphenyl is explicitly stated in the literature. A full CHECKCIF analysis would provide a more detailed comparison of any alerts.
Discussion of Comparative Data
The comparison between biphenyl and 2,2'-difluorobiphenyl reveals interesting structural differences. The introduction of two fluorine atoms at the 2 and 2' positions leads to a change in the crystal system and space group, indicating a different packing arrangement in the solid state. This is likely due to the steric hindrance and altered electronic properties introduced by the fluorine atoms, which influence the torsional angle between the two phenyl rings.
The low R-factor for the 2,2'-difluorobiphenyl structure (0.031) suggests a high-quality refinement and good agreement between the model and the experimental data. A comprehensive CHECKCIF analysis would provide further confidence in the quality of this structure by flagging any potential geometric or experimental inconsistencies. For instance, it would check for unusually short or long bond lengths, potential missing atoms, or issues with the assignment of atomic displacement parameters.
Conclusion
The validation of X-ray crystallographic data is a non-negotiable step in ensuring the integrity of structural science. By utilizing tools like CHECKCIF and understanding the significance of key validation metrics, researchers can critically assess the quality of their data and that of others. The comparative analysis of biphenyl and 2,2'-difluorobiphenyl demonstrates how this validation process works in practice and highlights the valuable insights that can be gained from a thorough examination of crystallographic parameters. For professionals in drug development and materials science, a deep understanding of data validation is essential for making informed decisions based on reliable and accurate structural information.
References
A Comparative Spectroscopic Guide to 2,4-Difluorobiphenyl and Its Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of bioactive molecules is paramount. Fluorinated biphenyls, a cornerstone in medicinal chemistry and materials science, offer unique physicochemical properties conferred by the strategic placement of fluorine atoms. This guide provides an in-depth spectroscopic comparison of 2,4-difluorobiphenyl with its 4'-amino, 4'-nitro, and 4'-methoxy derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to elucidate the profound influence of substituent effects on the spectroscopic signatures of this important molecular scaffold.
Introduction to this compound
This compound serves as a crucial building block in the synthesis of various pharmaceuticals and advanced materials. The presence of two fluorine atoms on one of the phenyl rings significantly alters its electronic properties, metabolic stability, and binding affinities, making it a valuable synthon in drug design. Understanding its fundamental spectroscopic characteristics is the first step in the rational design and analysis of its more complex derivatives.
Comparative Spectroscopic Analysis
The introduction of a substituent at the 4'-position of the second phenyl ring dramatically influences the spectroscopic properties of the this compound core. We will now delve into a comparative analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data for the parent compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise structural connectivity and electronic environment of molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR provide a comprehensive picture of the molecular architecture.
The ¹H NMR spectra of this compound and its derivatives are characterized by complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings. The chemical shifts of the protons are influenced by the electron-donating or electron-withdrawing nature of the 4'-substituent.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm) for this compound and its 4'-Derivatives in CDCl₃
| Compound | Aromatic Protons (Unsubstituted Ring) | Aromatic Protons (Difluorinated Ring) |
| This compound | ~7.35-7.60 (m) | ~6.90-7.50 (m) |
| 4'-Amino-2,4-difluorobiphenyl | ~6.70-7.40 (m) | ~6.80-7.30 (m) |
| 4'-Nitro-2,4-difluorobiphenyl | ~7.70-8.30 (m) | ~7.00-7.60 (m) |
| 4'-Methoxy-2,4-difluorobiphenyl | ~6.90-7.50 (m) | ~6.85-7.45 (m) |
Note: The chemical shift ranges are approximate and can vary based on the solvent and spectrometer frequency. The multiplicities are complex due to overlapping signals and multiple coupling interactions.
The electron-donating amino group in 4'-amino-2,4-difluorobiphenyl causes an upfield shift (to lower ppm values) of the protons on the unsubstituted ring compared to the parent compound. Conversely, the electron-withdrawing nitro group in 4'-nitro-2,4-difluorobiphenyl leads to a significant downfield shift (to higher ppm values) of these protons. The methoxy group, being electron-donating, also results in an upfield shift, though generally less pronounced than the amino group.
In ¹³C NMR, the effect of the 4'-substituent is also clearly observable. The carbon atoms directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF), which are diagnostic for the presence of fluorine.
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound and its Derivatives
| Compound | C-F Carbons (ppm) | Other Aromatic Carbons (ppm) |
| This compound | ~158-163 (dd) | ~111-135 |
| 4'-Amino-2,4-difluorobiphenyl | ~157-162 (dd) | ~115-150 |
| 4'-Nitro-2,4-difluorobiphenyl | ~159-164 (dd) | ~112-150 |
| 4'-Methoxy-2,4-difluorobiphenyl | ~158-163 (dd) | ~114-160 |
Note: Chemical shifts are approximate. 'dd' denotes a doublet of doublets due to coupling with two fluorine atoms.
The chemical shifts of the carbons in the unsubstituted ring are most affected by the 4'-substituent, following similar trends as observed in the ¹H NMR spectra.
¹⁹F NMR is a highly sensitive technique that provides direct information about the electronic environment of the fluorine atoms.[1] The chemical shifts of the two fluorine atoms in this compound and its derivatives are distinct and are influenced by the substituent on the other ring.
Table 3: ¹⁹F NMR Chemical Shift Ranges for this compound and its Derivatives
| Compound | F-2 (ppm) | F-4 (ppm) |
| This compound | ~ -110 to -115 | ~ -115 to -120 |
| 4'-Amino-2,4-difluorobiphenyl | ~ -111 to -116 | ~ -116 to -121 |
| 4'-Nitro-2,4-difluorobiphenyl | ~ -109 to -114 | ~ -114 to -119 |
| 4'-Methoxy-2,4-difluorobiphenyl | ~ -110 to -115 | ~ -115 to -120 |
Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. The exact values are dependent on the solvent and measurement conditions.
Electron-donating groups at the 4'-position tend to cause a slight upfield shift of the fluorine resonances, while electron-withdrawing groups result in a downfield shift. This is due to the transmission of electronic effects through the biphenyl system, altering the electron density around the fluorine nuclei.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The C-F stretching vibrations in fluorinated aromatic compounds typically appear in the region of 1100-1300 cm⁻¹.
Table 4: Key IR Absorption Bands (cm⁻¹) for this compound and its Derivatives
| Compound | C-F Stretch | Aromatic C=C Stretch | Other Key Bands |
| This compound | ~1150-1280 | ~1480-1620 | - |
| 4'-Amino-2,4-difluorobiphenyl | ~1150-1280 | ~1500-1630 | ~3300-3500 (N-H stretch) |
| 4'-Nitro-2,4-difluorobiphenyl | ~1150-1280 | ~1480-1610 | ~1520 & 1340 (NO₂ stretch) |
| 4'-Methoxy-2,4-difluorobiphenyl | ~1150-1280 | ~1490-1620 | ~2830-2950 (C-H stretch of OCH₃), ~1030-1250 (C-O stretch) |
The IR spectrum of each derivative clearly shows the characteristic absorption bands of its respective functional group, confirming the success of the chemical modification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound and its derivatives, the molecular ion peak (M⁺) is typically prominent.
Table 5: Key Mass Spectrometry Data for this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | C₁₂H₈F₂ | 190.19 | 190 (M⁺), 171 ([M-F]⁺), 115 |
| 4'-Amino-2,4-difluorobiphenyl | C₁₂H₉F₂N | 205.21 | 205 (M⁺), 186 ([M-NH]⁺), 178 |
| 4'-Nitro-2,4-difluorobiphenyl | C₁₂H₇F₂NO₂ | 235.19 | 235 (M⁺), 205 ([M-NO]⁺), 189 ([M-NO₂]⁺), 170 |
| 4'-Methoxy-2,4-difluorobiphenyl | C₁₃H₁₀F₂O | 220.22 | 220 (M⁺), 205 ([M-CH₃]⁺), 177 ([M-CH₃O]⁺) |
The fragmentation patterns provide valuable structural information. For example, the loss of a fluorine atom is a common fragmentation pathway for the parent compound. The derivatives exhibit characteristic losses of their respective functional groups or parts thereof.
Experimental Protocols
To ensure the reproducibility of the spectroscopic data, standardized experimental procedures are crucial.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. The spectral width is typically set to 12-16 ppm.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum.
-
¹⁹F NMR: A one-pulse sequence with proton decoupling is typically used. The chemical shifts are referenced to an external standard of CFCl₃.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction:
-
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable.
-
For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is preferred.
Data Acquisition:
-
Acquire the mass spectrum in full scan mode to identify the molecular ion and fragmentation patterns.
Visualization of Concepts
To better illustrate the relationships between the compounds and the experimental workflow, the following diagrams are provided.
Caption: Relationship between the studied compounds and the spectroscopic techniques used for their characterization.
Caption: A generalized workflow for spectroscopic analysis.
Conclusion
This guide has provided a comparative analysis of the spectroscopic properties of this compound and its 4'-amino, 4'-nitro, and 4'-methoxy derivatives. The ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data collectively offer a detailed fingerprint of each molecule, highlighting the significant influence of the 4'-substituent on their electronic structure and, consequently, their spectroscopic signatures. These data and protocols serve as a valuable resource for researchers in the synthesis, characterization, and application of this important class of fluorinated compounds.
References
A Comparative Benchmarking Guide to the Synthesis of 2,4-Difluorobiphenyl for Advanced Research Applications
Introduction: The Critical Role of 2,4-Difluorobiphenyl in Modern Chemistry
In the landscape of contemporary chemical research, particularly in the realms of pharmaceuticals, agrochemicals, and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The this compound moiety, a key structural motif, is of significant interest due to its prevalence in a range of functional molecules. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering a critical evaluation of both classical and modern catalytic methodologies. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a quantitative comparison of their efficiencies based on key performance indicators such as yield, reaction conditions, and catalyst loading. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection and optimization of synthetic strategies for this crucial building block.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into two main approaches: the traditional Gomberg-Bachmann reaction and the more contemporary palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. Each of these methods presents a unique set of advantages and disadvantages in terms of efficiency, substrate scope, and operational simplicity.
The Gomberg-Bachmann Reaction: A Classic with Limitations
The Gomberg-Bachmann reaction, a classical method for the formation of biaryls, proceeds via the diazotization of an aniline derivative followed by an aryl radical-mediated coupling with an aromatic substrate. In the context of this compound synthesis, 2,4-difluoroaniline is diazotized and subsequently reacted with benzene.
Mechanistic Insights:
The reaction is initiated by the formation of a diazonium salt from 2,4-difluoroaniline. Under basic conditions, this salt decomposes to generate a 2,4-difluorophenyl radical. This highly reactive intermediate then attacks a molecule of benzene, forming a biaryl radical intermediate. Subsequent hydrogen atom abstraction yields the desired this compound.
A significant drawback of the traditional Gomberg-Bachmann reaction is the prevalence of side reactions, which often leads to low yields and the formation of complex mixtures of byproducts, including tars and azo compounds. These side reactions arise from the indiscriminate reactivity of the aryl radical.
Optimized Gomberg-Bachmann Protocol:
Recent advancements have led to optimized protocols that significantly improve the yield and purity of the product. One such improvement involves the use of a phase-transfer catalyst to enhance the reaction between the aqueous diazonium salt solution and the organic benzene phase.
dot
Caption: Optimized Gomberg-Bachmann synthesis workflow.
Palladium-Catalyzed Cross-Coupling Reactions: The Modern Approach
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. For the synthesis of this compound, the Suzuki-Miyaura, Negishi, and, to a lesser extent, the Buchwald-Hartwig C-C coupling are the most relevant.
These reactions share a common catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
dot
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and commercial availability of boronic acids and their derivatives, as well as the generation of environmentally benign byproducts. For the synthesis of this compound, this can be achieved by coupling either 2,4-difluorophenylboronic acid with a phenyl halide or a 2,4-difluorohalobenzene with phenylboronic acid.
Mechanistic Considerations and Causality in Experimental Design:
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling, especially with electron-deficient fluorinated substrates.
-
Catalyst and Ligand: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are commonly used. For challenging substrates like polyfluorinated arenes, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, particularly by mitigating the protodeboronation of the often-unstable fluorinated boronic acids.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.
The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron counterparts. This heightened reactivity can be advantageous, often allowing for milder reaction conditions and the coupling of less reactive substrates.
Mechanistic Rationale and Experimental Choices:
-
Organozinc Reagent Preparation: The organozinc reagent can be prepared in situ from the corresponding organohalide, which adds to the operational complexity but also offers flexibility.
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, palladium catalysts are most common, though nickel catalysts are also effective. The choice of ligand is critical in controlling the reactivity and preventing side reactions such as homocoupling.
-
Functional Group Tolerance: A key advantage of the Negishi coupling is its excellent functional group tolerance, stemming from the moderate reactivity of organozinc reagents compared to more reactive organometallics like Grignard or organolithium reagents.
While the Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds, variations of this methodology have been developed for carbon-carbon bond formation. However, its application to the synthesis of this compound is less common than the Suzuki-Miyaura and Negishi reactions. The development of specialized ligands and precatalysts has been crucial in expanding the scope of Buchwald-Hartwig reactions.
Quantitative Comparison of Synthesis Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic methods discussed. The data is compiled from the literature and represents typical outcomes for the synthesis of this compound or structurally similar fluorinated biphenyls.
| Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Key Advantages | Key Disadvantages |
| Gomberg-Bachmann (Optimized) | >88 | 0 - Room Temp | 12-24 | N/A | Inexpensive starting materials, no precious metal catalyst. | Stoichiometric reagents, potential for side reactions, longer reaction times. |
| Suzuki-Miyaura | 70-99 | 90-110 | 6-24 | 1-5 | Mild conditions, high functional group tolerance, stable reagents. | Potential for protodeboronation of fluorinated boronic acids, catalyst cost. |
| Negishi | 75-95 | Room Temp - 65 | 1-18 | 1-5 | High reactivity, excellent functional group tolerance, milder conditions. | Moisture-sensitive organozinc reagents, potential for homocoupling. |
| Buchwald-Hartwig (C-C) | (Variable) | (Variable) | (Variable) | (Variable) | Broad ligand and catalyst portfolio available. | Less established for this specific C-C coupling, requires specific ligand optimization. |
Experimental Protocols
Protocol 1: Optimized Gomberg-Bachmann Synthesis of this compound
Materials:
-
2,4-Difluoroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Benzene
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (Phase-Transfer Catalyst)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-difluoroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is
-
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,4-Difluorobiphenyl
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2,4-Difluorobiphenyl (CAS No. 37847-52-2). As a halogenated aromatic compound, its disposal requires meticulous attention to detail to ensure the safety of laboratory personnel and prevent environmental contamination. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Core Hazard Profile and Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is an irritant and poses a significant, long-term threat to aquatic ecosystems.[1] Adherence to appropriate safety measures is therefore non-negotiable.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for understanding chemical hazards.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects.[1] |
Mandatory Personal Protective Equipment (PPE) & First Aid
A proactive approach to safety is paramount. The following PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fine dust, preventing serious eye irritation.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn to prevent skin contact and irritation.[1]
-
Body Protection: A standard lab coat is required to protect against incidental contact.
-
Respiratory Protection: All handling of solid this compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors, which can cause respiratory irritation.[1]
In the event of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
After Skin Contact: Wash the affected area immediately and thoroughly with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][2]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
After Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
Laboratory Waste Management: Segregation and Containment
The principle of waste segregation is fundamental to safe and compliant chemical disposal. Improperly mixed waste streams can lead to dangerous chemical reactions, compromise disposal protocols, and increase costs.
This waste is classified as hazardous. Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or down the drain.[2][4][5]
Step-by-Step Laboratory Disposal Protocol
-
Container Selection:
-
Solid Waste: Use a dedicated, leak-proof container with a secure lid, clearly designated for solid hazardous waste. To minimize contamination, it is best practice to double-bag solid waste (e.g., contaminated gloves, weigh paper) in clear, chemically resistant bags before placing it into the final container.[5]
-
Liquid Waste: Use a compatible, shatter-resistant container (e.g., polyethylene) with a screw cap. Never use a container that cannot be securely sealed.
-
-
Waste Transfer:
-
Carefully transfer waste into the designated container, using a funnel for liquids to prevent spills.[5]
-
Crucially, do not fill liquid waste containers beyond 80% capacity. This headspace is a critical safety feature that allows for vapor expansion, preventing pressure buildup and potential container failure.[5]
-
-
Meticulous Labeling:
-
The waste container must be labeled immediately at the point of generation. The label must be fully completed with the following information:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
All relevant hazard pictograms (Irritant, Environmentally Hazardous)
-
The date waste was first added to the container (accumulation start date)
-
-
-
Interim Storage in the Lab:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area must be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]
-
-
Final Disposal Arrangement:
-
Once the container is full (or within institutional time limits for accumulation), arrange for pickup by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Approved Final Disposal Methodologies
The ultimate destruction of this compound is a complex process handled by specialized, permitted facilities. As a halogenated compound, the primary objective is the complete breakdown of its stable chemical structure.
-
Primary Method: High-Temperature Incineration: This is the most effective and recommended disposal method for halogenated organic compounds.[6][7] The process requires extremely high temperatures (typically around 1200 K or 927°C) and sufficient residence time to ensure the complete destruction of the carbon-fluorine and biphenyl bonds.[6][8] This prevents the formation of highly toxic byproducts such as dioxins and furans.[7] The resulting acidic gases (like hydrogen fluoride) are then neutralized in a scrubber system before release.[8]
-
Alternative Method: Hazardous Waste Landfill: While not a destruction technology, disposal in a specially engineered hazardous waste landfill is a compliant containment method.[9] These landfills have robust controls, such as impermeable liners and leachate collection systems, to prevent environmental release. However, this method only sequesters the chemical, it does not destroy it.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. madridge.org [madridge.org]
- 7. researchgate.net [researchgate.net]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Difluorobiphenyl
For researchers, scientists, and professionals in drug development, the safe handling of chemical intermediates is paramount. 2,4-Difluorobiphenyl, a key building block in the synthesis of various advanced materials and pharmaceuticals, presents a specific set of hazards that necessitate a robust personal protective equipment (PPE) protocol. This guide provides essential, in-depth information on the selection and use of PPE for handling this compound, grounded in established safety principles and field-proven insights. Our aim is to empower you with the knowledge to work safely and effectively, making this your trusted resource for chemical handling best practices.
The Hazard Profile of this compound: Why Specialized PPE is Non-Negotiable
This compound is classified as a hazardous substance with multiple routes of potential exposure, each carrying significant risk. Understanding these hazards is the first step in building an effective safety protocol. The primary dangers associated with this compound are:
-
Acute Toxicity (Oral): It is harmful if swallowed[1].
-
Skin Irritation: Direct contact can cause skin irritation[1][2].
-
Serious Eye Damage: Contact with the eyes can lead to serious and potentially irreversible damage[1][2].
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation[1][2].
-
Aquatic Toxicity: This chemical is very toxic to aquatic life, with long-lasting effects[1][2].
These hazards are globally recognized through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Warning |
| Serious eye damage (Category 1) | H318: Causes serious eye damage |
| Danger |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
| Warning |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life |
| Warning |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects |
| Warning |
Core Directive: A Multi-Layered PPE Protocol for this compound
Given the multifaceted hazards of this compound, a comprehensive PPE strategy is essential. This protocol is designed to protect against all potential routes of exposure.
The Foundational Principle: Engineering Controls First
Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. The primary method for controlling exposure to hazardous chemicals is the use of engineering controls. All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust and vapors.
Step-by-Step Guide to PPE Selection and Use
The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE Selection, Donning, and Doffing.
Detailed PPE Specifications
Hand Protection: Your First Line of Defense
Given that skin irritation is a key hazard, selecting the correct gloves is critical. The choice of glove material should be based on chemical compatibility and breakthrough time.
-
-
Viton®: Offers excellent resistance to aromatic hydrocarbons and chlorinated solvents[1][3].
-
Butyl Rubber: Provides excellent protection against a wide range of chemicals, though it is not recommended for aromatic hydrocarbons[4][5]. However, its high impermeability to gases and vapors makes it a consideration.
-
Heavy-Duty Nitrile: While standard nitrile gloves may have short breakthrough times for aromatic compounds, thicker (e.g., >8 mil) nitrile gloves can offer adequate protection for splash contact[3].
-
-
The Principle of Double-Gloving: For enhanced protection, especially when handling larger quantities or during procedures with a higher risk of splashing, double-gloving is recommended. This involves wearing a lighter-weight glove underneath a heavier, more resistant glove. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
Glove Material Compatibility for Aromatic Compounds
| Glove Material | Performance against Aromatic Hydrocarbons | Breakthrough Time (General) | Recommendation for this compound |
| Viton® | Excellent | > 8 hours | Primary Choice |
| Butyl Rubber | Poor to Fair | Variable | Use with caution; consider for vapor protection |
| Nitrile (Heavy-Duty, >8 mil) | Fair to Good (Splash) | > 1 hour (Splash) | Suitable for splash protection; change immediately upon contact |
| Natural Rubber (Latex) | Poor | < 1 hour | Not Recommended |
| Neoprene | Poor to Fair | < 1 hour | Not Recommended |
This table is a guideline. Always consult the glove manufacturer's specific chemical resistance data.
Eye and Face Protection: Shielding Against Irreversible Damage
The risk of serious eye damage from this compound necessitates robust eye and face protection.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and dust.
-
Face Shield: For procedures involving a higher risk of splashing, such as when handling larger quantities or during reactions under pressure, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.
Body Protection: Preventing Skin Contact
-
Chemically Resistant Lab Coat: A standard cotton lab coat may not provide adequate protection against chemical splashes. A lab coat made of a chemically resistant material, such as polyester or a polyester-cotton blend, is recommended. It should have a snap-front closure for easy removal in an emergency.
-
Appropriate Laboratory Attire: Always wear long pants and closed-toe shoes in the laboratory. Shorts, skirts, and sandals or other open-toed shoes are not permitted when handling hazardous chemicals.
Respiratory Protection: The Role of Engineering Controls
As previously stated, a chemical fume hood is the primary means of respiratory protection. In a well-ventilated laboratory with a properly functioning fume hood, additional respiratory protection is typically not required for handling small quantities of this compound. However, if engineering controls are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary. A formal respiratory protection program, including fit testing and training, is required under such circumstances.
Operational and Disposal Plans
Safe Handling and Storage
-
Designated Area: All work with this compound should be conducted in a designated area, such as a specific fume hood, to prevent the spread of contamination.
-
Weighing and Transfer: When weighing the solid compound, do so in the fume hood on a disposable weighing paper or in a tared container to minimize the generation of dust. Use a spatula for transfers and avoid creating airborne dust.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Waste Disposal
-
Contaminated PPE and Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills should be considered hazardous waste. Place them in a sealed, labeled container for disposal according to your institution's hazardous waste guidelines.
-
Unused Chemical: Unused this compound must be disposed of as hazardous waste. Do not dispose of it in the regular trash or down the drain.
Emergency Procedures: Be Prepared
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open[6][7]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[7].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
In Case of a Spill
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material, such as vermiculite or sand.
-
Clean: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and wipe dry. All materials used for decontamination should also be disposed of as hazardous waste.
By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. aksci.com [aksci.com]
- 3. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gloves-online.com [gloves-online.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. eyecarenow.com [eyecarenow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
